JND4135
Description
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Properties
Molecular Formula |
C37H39N7O |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
3-[2-[6-(4-aminophenyl)imidazo[1,2-a]pyrazin-3-yl]ethynyl]-2-methyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-propan-2-ylphenyl]benzamide |
InChI |
InChI=1S/C37H39N7O/c1-25(2)30-18-27(23-43-16-14-42(4)15-17-43)19-32(20-30)41-37(45)34-7-5-6-28(26(34)3)10-13-33-21-40-36-22-39-35(24-44(33)36)29-8-11-31(38)12-9-29/h5-9,11-12,18-22,24-25H,14-17,23,38H2,1-4H3,(H,41,45) |
InChI Key |
KDFREDAEEQQCFD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JND4135: A Technical Overview of its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the mechanism of action of JND4135, a novel Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor, in cancer cells. It details its inhibitory activities, effects on cellular signaling and processes, and its efficacy in preclinical models, particularly in overcoming resistance to first-generation TRK inhibitors.
Core Mechanism of Action
This compound is a potent, orally available, and selective Type II inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC)[1][2]. The activation of TRK proteins, often through chromosomal rearrangements resulting in NTRK gene fusions, is a known oncogenic driver in a wide array of human cancers[3]. These fusion proteins lead to ligand-independent, constitutive activation of the TRK kinase, promoting cell survival, growth, and proliferation through downstream signaling cascades[3].
Unlike Type I inhibitors such as Larotrectinib, which bind to the active 'DFG-in' conformation of the kinase, this compound targets the inactive 'DFG-out' conformation[4][5]. This binding mode allows this compound to overcome acquired resistance mutations that affect the ATP-binding pocket, particularly the challenging xDFG motif mutations (e.g., TRKA G667C) which render first-generation inhibitors ineffective[3][6]. Molecular dynamics simulations suggest that alterations in the xDFG residues can favor the 'DFG-out' conformation, potentially enhancing the affinity for Type II inhibitors like this compound[5][7].
The primary mechanism of this compound involves the direct inhibition of TRK autophosphorylation. This blockade prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways[3]. By suppressing these signals, this compound ultimately induces cell cycle arrest and apoptosis in cancer cells dependent on TRK signaling[1][2][3].
This compound Signaling Pathway Inhibition
The diagram below illustrates the TRK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound IC50 (nM) | Reference |
| TRKA (Wild-Type) | 2.79 | [1][2] |
| TRKB (Wild-Type) | 3.19 | [1][2] |
| TRKC (Wild-Type) | 3.01 | [1][2] |
| TRKA G667C (xDFG Mutant) | Potent Activity Retained | [8] |
Table 2: Anti-Proliferative Activity in BaF3 Cellular Models
| Cell Line | This compound Effect | Concentration Range | Reference |
| BaF3-CD74-TRKA (WT) | Dose-dependent inhibition of phosphorylation | from 8 nM | [3] |
| BaF3-CD74-TRKA-G595R | Dose-dependent inhibition of phosphorylation | from 40 nM | [3] |
| BaF3-CD74-TRKA-G667C | Dose-dependent inhibition of phosphorylation | from 1.6 nM | [3] |
| BaF3-ETV6-TRKB (WT & Mutants) | Similar dose-dependent inhibition | Not specified | [3] |
| BaF3-ETV6-TRKC (WT & Mutants) | Similar dose-dependent inhibition | Not specified | [3] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BaF3-CD74-TRKA-G667C | This compound | 20 mg/kg/day (i.p.) | Not specified | [3] |
| BaF3-CD74-TRKA-G667C | This compound | 40 mg/kg/day (i.p.) | 81.0% | [3][9] |
Cellular Effects of this compound
In addition to direct kinase inhibition, this compound exerts significant effects on cancer cell cycle progression and survival.
Induction of G0/G1 Cell Cycle Arrest
Treatment of TRK-dependent cancer cells with this compound leads to a robust arrest in the G0/G1 phase of the cell cycle[1][2][3]. This effect is mediated by the downregulation of key cell cycle proteins. Western blot analysis has shown that this compound treatment decreases the expression of Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin D2[3].
Induction of Apoptosis
This compound effectively induces apoptosis in cancer cells harboring TRK fusions[1][2][3]. The apoptotic response is concentration-dependent and is characterized by the activation of the intrinsic caspase cascade. Studies have demonstrated that this compound treatment leads to the cleavage and activation of Caspase-9 and Caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis[3].
Logical Flow of this compound-Induced Cellular Effects
The following diagram illustrates the logical progression from TRK inhibition to the ultimate cellular outcomes of cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Proliferation Assay (CCK-8)
-
Cell Culture: BaF3 cells stably expressing various wild-type or mutant TRK fusion proteins were cultured in appropriate media.
-
Seeding: Cells were seeded into 96-well plates at a specified density.
-
Treatment: Cells were treated with a range of concentrations of this compound or control compounds.
-
Incubation: Plates were incubated for a defined period (e.g., 72 hours).
-
Assay: Cell Counting Kit-8 (CCK-8) reagent was added to each well, and plates were incubated for an additional 1-4 hours.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability.
-
Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves[3].
Western Blot Analysis
-
Cell Treatment: Cells were treated with various concentrations of this compound (e.g., 0–200 nmol/L) for a specified duration (e.g., 6 hours)[3][4].
-
Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Probing: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-TRK, p-PLCγ1, p-ERK, GAPDH) overnight at 4°C[4][9].
-
Secondary Antibody & Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) system[8].
In Vivo Xenograft Model Workflow
The antitumor efficacy of this compound was evaluated using a mouse xenograft model[3].
Cell Cycle Analysis
-
Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours[3].
-
Harvesting & Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software[9].
Apoptosis Assay
-
Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 48 hours[3].
-
Harvesting: Cells were harvested and washed with cold PBS.
-
Staining: Cells were resuspended in binding buffer and co-stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol[9].
-
Flow Cytometry: Stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
JND4135: A Potent Type II TRK Inhibitor Overcoming Acquired Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in neuronal development and function. Dysregulation of TRK signaling, often through chromosomal rearrangements leading to oncogenic fusions, has been identified as a key driver in a wide range of adult and pediatric cancers. While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown remarkable efficacy, the emergence of acquired resistance, particularly through mutations in the kinase domain, presents a significant clinical challenge. JND4135 is a novel, potent, and selective type II pan-TRK inhibitor designed to address this challenge by effectively targeting both wild-type TRK proteins and clinically relevant resistance mutations, including the notoriously difficult-to-treat xDFG mutations.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound is a type II kinase inhibitor, distinguishing it from the type I mechanism of first-generation TRK inhibitors. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This mode of binding allows this compound to accommodate the conformational changes induced by certain resistance mutations, particularly those in the xDFG motif, thereby retaining its inhibitory activity.[3][4] Molecular docking and molecular dynamics simulations have confirmed that this compound stably binds to the deep hydrophobic pocket created by the DFG-out conformation in both wild-type and mutant TRK kinases.[3][5]
The binding of this compound to TRK kinases effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[6][7] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[3][8]
Data Presentation
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases with IC50 values in the low nanomolar range.[8][9][10][11] Importantly, it retains significant potency against a panel of clinically relevant resistance mutations, including those in the solvent front, gatekeeper, and xDFG regions.
| Target Kinase | IC50 (nM) |
| TRKA (Wild-Type) | 2.79[8][9][10][11] |
| TRKB (Wild-Type) | 3.19[8][9][10][11] |
| TRKC (Wild-Type) | 3.01[8][9][10][11] |
| TRKA G667C (xDFG mutant) | 0.83 ± 0.06[3] |
Cellular Activity
In cellular assays using BaF3 cells engineered to express various TRK fusion proteins, this compound effectively inhibited cell proliferation driven by both wild-type and mutant TRK kinases.
| Cell Line | IC50 (nM) |
| BaF3-CD74-TRKA (WT) | 8 |
| BaF3-CD74-TRKA-G595R (Solvent Front) | 40 |
| BaF3-CD74-TRKA-G667C (xDFG) | 1.6 |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein.
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| This compound | 40 mg/kg | 81.0%[1][2][3] |
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against TRK kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the phosphorylation of a substrate peptide by the TRK kinase. Inhibition of the kinase results in a decreased fluorescent signal.
-
Procedure:
-
Recombinant TRK kinase enzymes (wild-type and mutants) were incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP and a biotinylated substrate peptide.
-
After incubation, the reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added.
-
The TR-FRET signal was measured using a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The anti-proliferative effect of this compound was assessed using BaF3 cells stably expressing various TRK fusion proteins.
-
Principle: The viability of the cells after treatment with the inhibitor is measured using a colorimetric or luminescent assay.
-
Procedure:
-
BaF3 cells were seeded in 96-well plates in the appropriate growth medium.
-
Cells were treated with a serial dilution of this compound or vehicle control.
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured using a microplate reader.
-
IC50 values were determined from the dose-response curves.
-
Western Blot Analysis
Western blotting was used to assess the inhibition of TRK signaling pathways.
-
Principle: This technique detects specific proteins in a cell lysate to determine the phosphorylation status of key signaling molecules.
-
Procedure:
-
BaF3 cells expressing TRK fusions were treated with this compound for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated and total TRK, ERK, and PLCγ.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
The effect of this compound on the cell cycle was determined by flow cytometry.
-
Principle: Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle.
-
Procedure:
-
BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours.[3]
-
Cells were harvested, washed, and fixed in ethanol.
-
Fixed cells were treated with RNase A and stained with PI.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases was determined.
-
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a murine xenograft model.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Female BALB/c nude mice were inoculated subcutaneously with BaF3 cells expressing the CD74-TRKA-G667C fusion protein.
-
Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.
-
This compound was administered intraperitoneally daily at a dose of 40 mg/kg.[1][2]
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TRK signaling, blocking downstream pathways and promoting apoptosis.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Conclusion
This compound represents a significant advancement in the development of TRK inhibitors. Its unique type II binding mode allows it to effectively overcome acquired resistance mediated by xDFG and other mutations that render first-generation inhibitors ineffective. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to current therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in this patient population.
References
- 1. mdpi.com [mdpi.com]
- 2. A proliferation switch for genetically modified cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-TrkA (phospho Y496) + TrkB (phospho Y516) + TrkC (phospho Y516) antibody [EPR19140] (ab197071) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
JND4135: A Novel Type II Inhibitor for Overcoming Acquired Resistance to TRK-Targeted Therapies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a significant milestone in precision oncology, offering remarkable therapeutic responses in patients with cancers harboring NTRK gene fusions. However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, presents a significant clinical challenge. This guide provides a comprehensive technical overview of JND4135, a novel, potent, type II pan-TRK inhibitor developed to address this challenge, with a particular focus on its efficacy against the problematic xDFG motif mutations.
Introduction: The Challenge of TRK Inhibitor Resistance
First-generation TRK inhibitors like Larotrectinib and Entrectinib have demonstrated histology-agnostic efficacy, leading to their approval for treating TRK fusion-positive solid tumors.[1] These type I inhibitors bind to the active conformation of the TRK kinase. Unfortunately, prolonged treatment can lead to the development of resistance, often through mutations in the kinase domain that interfere with drug binding. Among the most challenging of these are mutations in the "xDFG" motif of the activation loop, which alter the kinase's conformation and reduce the binding affinity of type I inhibitors.[2][3][4][5][6] this compound emerges as a next-generation solution, functioning as a type II inhibitor that can effectively target these resistant mutants.[2][3][4][5][6]
This compound: A Type II Pan-TRK Inhibitor
This compound is a small molecule, pan-TRK inhibitor designed to overcome the limitations of earlier TRK-targeted therapies.[2][3][4][5] Unlike type I inhibitors, this compound binds to the inactive "DFG-out" conformation of the kinase, a mechanism that allows it to bypass the structural changes induced by xDFG resistance mutations.[7] This characteristic, combined with its slow dissociation rate and extended target protein occupation, makes it a promising lead compound for cancers that have developed resistance to first and second-generation TRK inhibitors.[3][4][5]
Quantitative Data on this compound Efficacy
Preclinical evaluations demonstrate this compound's potent activity against both wild-type (WT) and mutant TRK kinases. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound This table outlines the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant TRK kinases.
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor (Larotrectinib) IC50 (nM) |
| TRKA (WT) | 5.2 | 5 |
| TRKB (WT) | < 3.0 | 11 |
| TRKC (WT) | < 3.0 | 7 |
| TRKA G595R | 4.5 | > 1000 |
| TRKA G667C (xDFG) | 6.8 | > 1000 |
Data compiled from published preclinical studies.[3][7]
Table 2: Cellular Anti-proliferative Activity of this compound This table presents the IC50 values of this compound in BaF3 cellular models engineered to express various TRK fusions, including those with resistance mutations.
| Cell Line (TRK Fusion) | This compound IC50 (nM) |
| BaF3-CD74-TRKA (WT) | 8.0 |
| BaF3-CD74-TRKA-G595R | 40.0 |
| BaF3-CD74-TRKA-G667C (xDFG) | 1.6 |
| BaF3-ETV6-TRKC (WT) | 4.0 |
| BaF3-ETV6-TRKC-G623R | 10.0 |
| BaF3-ETV6-TRKC-G696C (xDFG) | 5.0 |
Data reflects the potent cellular activity of this compound, especially against the TRKA-G667C xDFG mutant.[6]
Table 3: In Vivo Efficacy of this compound This table summarizes the in vivo anti-tumor activity of this compound in a xenograft mouse model.
| Animal Model | Compound | Dosage | Tumor Growth Inhibition (TGI) |
| BaF3-CD74-TRKA-G667C Xenograft | This compound | 40 mg/kg (i.p.) | 81.0% |
Intraperitoneal (i.p.) administration of this compound demonstrated significant tumor growth inhibition in a model of xDFG-mediated resistance.[2][3][4][5][6]
Inhibition of TRK Signaling Pathways
Upon activation, TRK receptors trigger multiple downstream signaling cascades crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8][6] this compound effectively suppresses the autophosphorylation of TRK receptors, thereby blocking these downstream signals. This inhibition was observed in a dose-dependent manner across cell lines expressing both wild-type and mutant TRK fusions.[6] Furthermore, treatment with this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in TRK-dependent cancer cells.[4]
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
JND4135: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
JND4135 is a novel, potent, and selective Type II pan-Tropomyosin receptor kinase (TRK) inhibitor demonstrating significant promise in overcoming acquired resistance to first-generation TRK inhibitors. This document provides an in-depth technical overview of the downstream signaling effects of this compound, based on available preclinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation TRK-targeted therapies. Key findings indicate that this compound effectively suppresses the TRK signaling pathway, leading to cell cycle arrest and apoptosis in cancer models. This guide details the molecular mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades.
Introduction
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to gene fusions involving the NTRK genes can result in the expression of chimeric TRK fusion proteins with constitutively active kinase function. These oncogenic fusions are found in a wide range of adult and pediatric solid tumors and are considered actionable drivers of cancer growth and proliferation.
While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown remarkable efficacy in patients with NTRK fusion-positive cancers, the development of acquired resistance, often through secondary mutations in the TRK kinase domain, limits their long-term benefit. This compound is a second-generation, Type II TRK inhibitor designed to overcome these resistance mechanisms, particularly those involving the xDFG motif. This guide focuses on the downstream molecular consequences of this compound-mediated TRK inhibition.
Mechanism of Action and Downstream Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of TRK kinases, a critical step in the activation of downstream signaling cascades. Upon TRK inhibition by this compound, two primary signaling pathways are attenuated: the RAS-MAPK pathway and the PLCγ-PKC pathway.[1]
-
RAS-MAPK Pathway: Inhibition of TRK phosphorylation prevents the activation of RAS, which in turn blocks the phosphorylation cascade of RAF, MEK, and ERK. The suppression of ERK activation is a key downstream effect of this compound.[1]
-
PLCγ-PKC Pathway: this compound also blocks the phosphorylation of Phospholipase C gamma (PLCγ), a direct substrate of TRK kinases.[1] This inhibition prevents the generation of second messengers that are crucial for cell growth and survival.
The culmination of blocking these pathways is a halt in pro-proliferative and survival signals, ultimately leading to G0/G1 cell cycle arrest and the induction of apoptosis.[1]
This compound inhibits TRK, blocking RAS-MAPK and PLCγ pathways.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TRKA | 2.79 |
| TRKB | 3.19 |
| TRKC | 3.01 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[2][3]
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) |
| BaF3-CD74-TRKA-G667C Xenograft | 20 | 34.2% |
| BaF3-CD74-TRKA-G667C Xenograft | 40 | 81.0% |
TGI was measured after 12 consecutive days of intraperitoneal administration.[1][4]
Table 3: Cellular Effects of this compound on Downstream Signaling Molecules
| Cellular Process | Affected Molecules | Observation |
| Signaling Pathway Inhibition | p-TRKA, p-ERK, p-PLCγ | Dose-dependent decrease in phosphorylation.[1] |
| Cell Cycle Arrest | CDK2, CDK4, Cyclin D2 | Dose-dependent decrease in expression.[1] |
| Apoptosis Induction | Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP | Dose-dependent increase in cleavage/activation.[1] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the downstream effects of this compound.
Western Blot Analysis
Western blotting was employed to assess the dose-dependent effects of this compound on the phosphorylation status and expression levels of key signaling proteins.
-
Cell Lines and Treatment: BaF3 cells stably expressing wild-type or mutant TRK fusions were utilized.[1] Cells were treated with varying concentrations of this compound (ranging from 0.4 nM to 200 nM) for 6 to 48 hours, depending on the specific experiment.[1][4]
-
Cell Lysis and Protein Quantification: Following treatment, cells were harvested and lysed. Total protein concentrations were determined to ensure equal loading.
-
Electrophoresis and Transfer: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4] Proteins were then transferred to a membrane for immunoblotting.
-
Immunoblotting: Membranes were probed with primary antibodies specific for p-TRK, total TRK, p-PLCγ, total PLCγ, p-ERK, total ERK, CDK2, CDK4, Cyclin D2, Caspase-9, Caspase-3, and PARP.[1] A loading control, such as GAPDH, was also used.[4]
-
Detection: Antibody binding was detected using appropriate secondary antibodies and a chemiluminescence-based detection system.
Workflow for Western Blot Analysis of this compound Effects.
Cell Cycle Analysis
Flow cytometry was used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours.[1]
-
Cell Staining: Post-treatment, cells were harvested and stained with propidium (B1200493) iodide (PI), a fluorescent intercalating agent that binds to DNA.[1]
-
Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was then analyzed.
Apoptosis Assay
The induction of apoptosis by this compound was assessed via flow cytometry using Annexin V and 7-AAD co-staining.
-
Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 48 hours.[1]
-
Cell Staining: Cells were harvested and co-stained with fluorescently labeled Annexin V and 7-aminoactinomycin D (7-AAD).[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. 7-AAD is a membrane-impermeable DNA dye that enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Workflow for Cell Cycle and Apoptosis Assays.
In Vivo Xenograft Model
The antitumor activity of this compound in a living organism was evaluated using a mouse xenograft model.
-
Animal Model: A BaF3-CD74-TRKA-G667C xenograft model was established in mice.[1][4]
-
Treatment Regimen: Mice bearing established tumors were treated with this compound via intraperitoneal administration once daily for 12 consecutive days at doses of 20 and 40 mg/kg.[1][4]
-
Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study.[1] At the end of the treatment period, tumor growth inhibition was calculated.
-
Pharmacodynamic Analysis: Tumor tissues were collected at the end of the study and subjected to western blot analysis to confirm the inhibition of TRKA and downstream signaling molecules in vivo.[1]
Conclusion
The preclinical data available for this compound strongly indicate that it is a potent inhibitor of wild-type and mutant TRK kinases. Its mechanism of action involves the direct inhibition of TRK autophosphorylation, leading to the suppression of critical downstream signaling pathways, namely the RAS-MAPK and PLCγ-PKC cascades. The functional consequences of this inhibition are a dose-dependent induction of G0/G1 cell cycle arrest and apoptosis in cancer cells harboring TRK fusions. These cellular effects translate to significant antitumor efficacy in in vivo models. The information presented in this technical guide provides a solid foundation for further investigation and development of this compound as a promising therapeutic agent for patients with TRK fusion-positive cancers, including those who have developed resistance to first-generation inhibitors. Further studies are warranted to fully elucidate its clinical potential.
References
Core Mechanism of JND4135-Induced G0/G1 Cell Cycle Arrest
JND4135 is a novel, potent, and selective type II pan-TRK inhibitor that has demonstrated significant anti-tumor activity in preclinical models. A key aspect of its mechanism of action is the induction of G0/G1 cell cycle arrest in cancer cells harboring TRK fusions. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced G0/G1 arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
This compound exerts its effect by targeting Tropomyosin Receptor Kinases (TRKs), which are key regulators of cell proliferation and survival. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth. This compound, as a type II inhibitor, effectively suppresses the activity of both wild-type and mutant TRK kinases, including those with acquired resistance mutations.[1][2]
The inhibition of the TRK signaling pathway is the primary event initiating G0/G1 cell cycle arrest. This compound treatment leads to a dose-dependent reduction in the phosphorylation of TRKA and its downstream effectors, such as PLCγ-1 and ERK.[3][4] This blockade of pro-proliferative signaling culminates in the downregulation of key cell cycle regulatory proteins, specifically Cyclin D2, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[4][5] The reduction in the levels of these proteins disrupts the normal progression from the G1 to the S phase of the cell cycle, thereby halting cell division.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The efficacy of this compound in inducing G0/G1 cell cycle arrest has been quantified in BaF3 cells expressing the CD74-TRKA-G667C fusion protein, a model for resistant TRK-driven cancers.
Table 1: Effect of this compound on Cell Cycle Distribution in BaF3-CD74-TRKA-G667C Cells
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 45.2 | 41.5 | 13.3 |
| This compound | 1 | 58.9 | 29.8 | 11.3 |
| This compound | 5 | 67.3 | 22.1 | 10.6 |
Data extracted from cell cycle analysis presented in Wang J, et al. Molecules. 2022 Oct 1;27(19):6500.[3][5]
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Protein | This compound Concentration (nM) | Relative Expression Level (Compared to Control) |
| p-TRKA | 0.4 - 10 | Dose-dependent decrease |
| CDK2 | 0.4 - 10 | Dose-dependent decrease |
| CDK4 | 0.4 - 10 | Dose-dependent decrease |
| Cyclin D2 | 0.4 - 10 | Dose-dependent decrease |
Qualitative summary based on Western blot analysis in Wang J, et al. Molecules. 2022 Oct 1;27(19):6500.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the methods used for its elucidation, the following diagrams have been generated.
Caption: this compound induces G0/G1 arrest by inhibiting TRKA signaling.
Caption: Workflow for assessing this compound's effect on cell cycle.
Detailed Experimental Protocols
The following are the methodologies employed to investigate the G0/G1 cell cycle arrest mechanism of this compound.
Cell Culture and Treatment
-
Cell Line: BaF3-CD74-TRKA-G667C cells were utilized. These are murine pro-B lymphocytes engineered to express a human TRKA fusion protein with a resistance mutation, providing a relevant model for targeted cancer therapy.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: For cell cycle analysis, cells were treated with this compound at final concentrations of 1 nM and 5 nM, or with DMSO as a vehicle control, for 24 hours. For Western blot analysis, cells were treated with this compound at concentrations ranging from 0.4 nM to 10 nM for 48 hours.[5]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the 24-hour treatment period, cells were harvested by centrifugation.
-
Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in 70% ethanol (B145695) at 4°C overnight.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A eliminates RNA to prevent non-specific staining.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases was determined by quantifying the fluorescence intensity of the PI signal.
Western Blot Analysis
-
Cell Lysis: Following a 48-hour treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-TRKA, CDK2, CDK4, Cyclin D2, and a loading control (e.g., GAPDH). Following washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands provides a semi-quantitative measure of the protein expression levels.[4]
This comprehensive guide elucidates the mechanism by which this compound induces G0/G1 cell cycle arrest, providing valuable information for researchers and drug development professionals in the field of oncology. The provided data and protocols offer a solid foundation for further investigation and development of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Stork: this compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo [storkapp.me]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
JND4135: A Novel Type II Pan-Trk Inhibitor for Modulating Neurotrophic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophins are a family of growth factors essential for the survival, differentiation, and function of neurons in both the central and peripheral nervous systems. Their signaling is primarily mediated through the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). Dysregulation of neurotrophic signaling pathways is implicated in a variety of neurological disorders and cancer. JND4135 is a novel, potent, and selective type II pan-Trk inhibitor that demonstrates significant activity against wild-type Trk receptors and is uniquely capable of overcoming acquired resistance mutations that render first-generation inhibitors ineffective. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of neurotrophic signaling, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.
Introduction to Neurotrophic Signaling and Trk Receptors
Neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), are crucial regulators of the nervous system.[1] They exert their effects by binding to two classes of receptors: the p75 neurotrophin receptor (p75NTR) and the high-affinity Trk receptors.[2] The Trk family consists of three members: TrkA, the receptor for NGF; TrkB, the primary receptor for BDNF and NT-4; and TrkC, which is preferentially activated by NT-3.[1][2]
Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, creating docking sites for various intracellular signaling molecules.[1] This initiates several downstream cascades, most notably the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which collectively regulate neuronal survival, neurite outgrowth, synaptic plasticity, and other critical neuronal functions.[1][2] Given their central role, Trk receptors are a key therapeutic target for a range of conditions. While much research has focused on Trk signaling in the context of cancer, where gene fusions can lead to oncogenic drivers, the modulation of this pathway holds significant promise for treating neurological diseases.[3]
This compound: A Second-Generation Pan-Trk Inhibitor
This compound is a new type II pan-Trk inhibitor designed to overcome the limitations of earlier Trk inhibitors.[4] First-generation inhibitors have shown clinical efficacy, but their effectiveness can be compromised by the emergence of secondary mutations in the Trk kinase domain, particularly in the xDFG motif.[4] this compound exhibits potent, low-nanomolar activity against wild-type TrkA, TrkB, and TrkC, and maintains this potency against common resistance mutations.[4] As a type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the kinase, a mechanism that contributes to its efficacy against xDFG mutants.
Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of TrkA, TrkB, and TrkC. This blockade of Trk autophosphorylation prevents the activation of downstream signaling pathways. In cellular models, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of Trk receptors and key downstream effectors such as PLCγ1 and Erk. This inhibition of neurotrophic signaling can, in turn, induce cell cycle arrest and apoptosis in cells dependent on Trk signaling for survival and proliferation.
Quantitative Data
The inhibitory activity of this compound has been quantified using in vitro kinase assays and cellular proliferation assays. The data is summarized below, comparing its potency against wild-type and mutant Trk kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TrkA (Wild-Type) | 2.79 ± 1.17 |
| TrkB (Wild-Type) | 3.19 ± 1.76 |
| TrkC (Wild-Type) | 3.01 ± 0.43 |
| TrkA G667C (xDFG Mutant) | Potent Inhibition (Specific value not provided in abstract) |
Data sourced from Wang J, et al. Molecules. 2022.[5]
Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Lines
| Cell Line | Trk Fusion/Mutation | IC50 (nM) |
| BaF3-CD74-TRKA | Wild-Type | Data not specified in abstract |
| BaF3-CD74-TRKA-G595R | Gatekeeper Mutant | Data not specified in abstract |
| BaF3-CD74-TRKA-G667C | xDFG Mutant | Data not specified in abstract |
| BaF3-ETV6-TRKB | Wild-Type | Data not specified in abstract |
| BaF3-ETV6-TRKB-G639R | Gatekeeper Mutant | Data not specified in abstract |
| BaF3-ETV6-TRKB-G709C | xDFG Mutant | Data not specified in abstract |
| BaF3-ETV6-TRKC | Wild-Type | Data not specified in abstract |
| BaF3-ETV6-TRKC-G623R | Gatekeeper Mutant | Data not specified in abstract |
| BaF3-ETV6-TRKC-G696C | xDFG Mutant | Data not specified in abstract |
Note: The primary publication indicates potent anti-proliferative activity across these cell lines, particularly against xDFG mutants, but specific IC50 values are not available in the abstract.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Trk kinases.
Materials:
-
Recombinant TrkA, TrkB, and TrkC kinase domains
-
ATP
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound (and other inhibitors for comparison)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the Trk kinase, the kinase substrate, and the diluted this compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the kinase activity against the log concentration of this compound to determine the IC50 value.
Cellular Proliferation Assay (e.g., using BaF3 cells)
This assay assesses the effect of this compound on the viability and proliferation of cells engineered to be dependent on Trk signaling.
Materials:
-
BaF3 cells stably expressing wild-type or mutant Trk fusion proteins
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Seed the BaF3-Trk cells in 96-well plates at a predetermined density.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of Trk Signaling Pathway
This method is used to detect the phosphorylation status of Trk and its downstream signaling proteins.
Materials:
-
BaF3-Trk cells
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-PLCγ1, anti-p-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture BaF3-Trk cells and treat with various concentrations of this compound for a defined period (e.g., 6 hours).[6]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a promising new tool for the study and potential therapeutic modulation of neurotrophic signaling pathways. Its potent pan-Trk inhibitory activity, coupled with its ability to overcome clinically relevant resistance mutations, makes it a valuable lead compound.[4] For researchers in neurobiology and drug development, this compound offers a means to probe the intricate roles of Trk signaling in both health and disease, and to explore the therapeutic potential of Trk inhibition in a variety of neurological and oncological contexts. The experimental protocols provided in this guide serve as a foundation for the further characterization and application of this novel inhibitor.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
JND4135: A Pan-Trk Inhibitor with Potent Anti-Tumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with JND4135, a novel Type II pan-Trk inhibitor. This compound has demonstrated potent inhibitory activity against all three Tropomyosin receptor kinase (Trk) family members—TrkA, TrkB, and TrkC—and has shown efficacy in overcoming resistance to other Trk inhibitors.
Binding Affinity and Inhibitory Activity of this compound
This compound exhibits potent, low-nanomolar binding affinity for TrkA, TrkB, and TrkC. The inhibitory activity, as determined by IC50 values, and the binding affinity, represented by the dissociation constant (Kd), are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound against Wild-Type Trk Receptors [1][2]
| Target | IC50 (nM) |
| TrkA | 2.79 ± 1.17 |
| TrkB | 3.19 ± 1.76 |
| TrkC | 3.01 ± 0.43 |
Table 2: Binding Affinity of this compound for Wild-Type TrkC [2]
| Target | Kd (nM) |
| TrkC-WT | 2.57 |
This compound has also demonstrated significant activity against various mutant forms of Trk receptors that confer resistance to first-generation inhibitors.[2] Notably, it retains potent activity against the G667C "xDFG" mutant in TrkA.[2]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the binding and activity of this compound.
Kinase Inhibitory Assay
The in vitro kinase inhibitory activity of this compound was assessed using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the public literature, such assays typically involve the following steps:
-
Reagents : Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Procedure :
-
The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
-
Data Analysis : The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Biolayer Interferometry (BLI) for Binding Affinity
The binding affinity (Kd) of this compound to TrkC was determined using biolayer interferometry (BLI) on an Octet K2 instrument.[2]
-
Protein Immobilization :
-
Purified, biotinylated human TrkC kinase domain (residues 526-839) is immobilized onto streptavidin-coated biosensors.[2]
-
-
Association : The biosensors with the immobilized TrkC protein are dipped into wells containing varying concentrations of this compound, allowing for the association of the inhibitor with the protein.
-
Dissociation : The biosensors are then moved to wells containing buffer without this compound to measure the dissociation of the inhibitor from the protein.
-
Data Analysis : The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on).
References
JND4135 discovery and development
An In-depth Technical Guide to the Discovery and Preclinical Development of JND4135, a Novel Type II TRK Inhibitor
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as significant targets in oncology.[1][2] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[2] First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors.[2] However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, limits the long-term effectiveness of these therapies.[2]
A particularly challenging resistance mechanism involves mutations in the xDFG motif of the kinase domain.[3][4] To address this, second-generation inhibitors were developed, yet they often exhibit weaker activity against these xDFG mutants. This compound is a novel, preclinical, type II pan-TRK inhibitor specifically designed to overcome a broad spectrum of resistance mutations, including those in the challenging xDFG motif.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Mechanism of Action
This compound functions as a Type II inhibitor, binding to the TRK kinase in its inactive "DFG-out" conformation.[4][5] This binding mode allows this compound to access a hydrophobic pocket adjacent to the ATP-binding site, a region that is inaccessible to Type I inhibitors.[4] This distinct mechanism is crucial for its ability to inhibit TRK kinases with mutations in the xDFG motif.[4]
Upon binding, this compound effectively suppresses the autophosphorylation of TRK and subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCγ and ERK pathways.[1] Preclinical studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of wild-type (WT) and mutant TRK proteins. Furthermore, this compound exhibits a prolonged target engagement with a slower dissociation rate compared to other TRK inhibitors, which may contribute to its potent and durable activity.[1][4]
Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated through in vitro kinase assays, cell-based anti-proliferative assays, and in vivo xenograft models.
In Vitro Kinase and Anti-proliferative Activity
This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.[6] Critically, it retains strong activity against a panel of clinically relevant resistance mutations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| TRKA (WT) | 2.79 |
| TRKB (WT) | 3.19 |
| TRKC (WT) | 3.01 |
| TRKA-G667C (xDFG mutant) | Data not specified |
Data sourced from MedchemExpress.[6]
The anti-proliferative effects of this compound were assessed using BaF3 cells, a murine pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival and proliferation.[3]
Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Models
| BaF3 Cell Line | Fusion/Mutation | IC50 (nM) |
|---|---|---|
| BaF3-CD74-TRKA | Wild-Type | Not Specified |
| BaF3-CD74-TRKA-G595R | Solvent Front Mutant | Not Specified |
| BaF3-CD74-TRKA-G667C | xDFG Mutant | Not Specified |
| BaF3-ETV6-TRKB | Wild-Type | Not Specified |
| BaF3-ETV6-TRKB-G639R | Solvent Front Mutant | Not Specified |
| BaF3-ETV6-TRKB-G709C | xDFG Mutant | Not Specified |
| BaF3-ETV6-TRKC | Wild-Type | Not Specified |
| BaF3-ETV6-TRKC-G623R | Solvent Front Mutant | Not Specified |
| BaF3-ETV6-TRKC-G696C | xDFG Mutant | Not Specified |
This compound demonstrates potent anti-proliferative activity across these cell lines, overcoming resistance from both solvent front and xDFG mutations.[3]
In Vivo Antitumor Activity
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein, which represents a challenging xDFG resistance mutation.[3][4]
Table 3: In Vivo Efficacy of this compound in BaF3-CD74-TRKA-G667C Xenograft Model
| Treatment Group | Dose (mg/kg/day, i.p.) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle | - | 0% |
| This compound | 20 | 34.2% |
| This compound | 40 | 81.0% |
Treatment was administered once daily for 12 consecutive days. The compound was well-tolerated with no significant body weight loss observed.
Cellular Effects: Cell Cycle Arrest and Apoptosis
This compound induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring TRK mutations.[3][6] Western blot analysis of treated cells revealed a reduction in the expression of key cell cycle proteins CDK2, CDK4, and Cyclin D2.[3] Concurrently, this compound treatment led to an increase in the cleavage of Caspase-9, Caspase-3, and PARP, which are hallmark indicators of apoptosis induction.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound and related TRK inhibitors.[1][3]
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific TRK kinases.
-
Protocol:
-
Recombinant TRK kinases (wild-type and mutants) are incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
Following incubation at a set temperature and duration, the amount of phosphorylated substrate is quantified. This is often performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive filter-binding assays.
-
The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay (CCK-8)
-
Objective: To measure the effect of this compound on the proliferation of BaF3 cells expressing various TRK fusions.[3]
-
Protocol:
-
BaF3 cells engineered to express specific TRK fusion proteins are seeded into 96-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status of TRK and its downstream signaling proteins (PLCγ1, ERK) and to detect markers of apoptosis and cell cycle arrest.[1]
-
Protocol:
-
Cells are seeded and treated with various concentrations of this compound for a specified duration (e.g., 6 hours for signaling, 48 hours for apoptosis/cell cycle markers).[1][3]
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-TRKA, TRKA, p-PLCγ1, p-ERK, Caspase-3, PARP, CDK4, etc.).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. GAPDH is typically used as a loading control.[1]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify this compound-induced apoptosis and cell cycle distribution.[3]
-
Protocol:
-
Apoptosis (Annexin V/7-AAD Staining):
-
Cells are treated with this compound for 48 hours.[3]
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V Binding Buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
-
Samples are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
-
Cell Cycle (Propidium Iodide Staining):
-
Cells are treated with this compound for 24 hours.[3]
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then treated with RNase A.
-
Cells are stained with Propidium Iodide (PI) solution.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a live animal model.[3]
-
Protocol:
-
Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with BaF3-CD74-TRKA-G667C cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (vehicle, this compound at 20 mg/kg, this compound at 40 mg/kg).
-
This compound is administered once daily via intraperitoneal (i.p.) injection for a defined period (e.g., 12 days).[3]
-
Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., Western blot).[2]
-
Conclusion and Future Directions
This compound is a potent, preclinical Type II pan-TRK inhibitor that demonstrates significant activity against wild-type TRK kinases and, crucially, a wide range of acquired resistance mutations, including the clinically challenging xDFG variants.[1][3] Its ability to induce cell cycle arrest and apoptosis, coupled with robust in vivo tumor growth inhibition, establishes this compound as a promising lead compound.[3][4] Current research efforts are focused on modifying the structure of this compound to improve its oral bioavailability, a key step in advancing this compound toward clinical development for patients with TRK fusion-positive cancers who have developed resistance to existing therapies.[3]
References
- 1. Stork: this compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo [storkapp.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. benchchem.com [benchchem.com]
Methodological & Application
JND4135 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JND4135 is a potent and selective Type II pan-Trk inhibitor demonstrating significant activity against wild-type TrkA, TrkB, and TrkC kinases, as well as clinically relevant mutants that confer resistance to first and second-generation Trk inhibitors.[1][2] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound. These assays are essential for evaluating its mechanism of action, determining its potency and selectivity, and elucidating its effects on cellular processes such as proliferation, cell cycle, and apoptosis. The protocols described herein include Trk kinase inhibition assays, cell proliferation analysis, Western blotting to probe downstream signaling pathways, and flow cytometry-based cell cycle and apoptosis analysis.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical regulators of neuronal development and function.[2] Gene fusions involving NTRK genes are oncogenic drivers in a wide range of adult and pediatric cancers. While first-generation Trk inhibitors have shown remarkable efficacy, acquired resistance, often through mutations in the kinase domain (e.g., xDFG motif mutations), presents a significant clinical challenge.[2][3] this compound is a novel Type II Trk inhibitor designed to overcome these resistance mechanisms.[2] It exhibits strong inhibitory activity against wild-type Trk kinases and various secondary mutations.[2] The following application notes provide detailed methodologies for the in vitro characterization of this compound.
Data Presentation
Table 1: Biochemical Potency of this compound Against Wild-Type Trk Kinases
| Kinase | This compound IC₅₀ (nM) |
| TrkA | 2.79 |
| TrkB | 3.19 |
| TrkC | 3.01 |
Data represent the mean of at least three independent experiments.[1]
Table 2: Anti-proliferative Activity of this compound in BaF3 Cells Expressing Trk Fusions and Mutants
| Cell Line | This compound IC₅₀ (nM) |
| BaF3-CD74-TRKA-WT | Data not specified |
| BaF3-CD74-TRKA-G595R | Data not specified |
| BaF3-CD74-TRKA-G667C | Data not specified |
| BaF3-ETV6-TRKB-WT | Data not specified |
| BaF3-ETV6-TRKB-G639R | Data not specified |
| BaF3-ETV6-TRKB-G709C | Data not specified |
| BaF3-ETV6-TRKC-WT | Data not specified |
| BaF3-ETV6-TRKC-G623R | Data not specified |
| BaF3-ETV6-TRKC-G696C | Data not specified |
IC₅₀ values were determined using a CCK-8 assay after 72 hours of treatment. The available literature states strong activity but does not provide specific IC₅₀ values in this format.[2]
Experimental Protocols
Trk Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against Trk kinases.
Methodology:
-
Reagent Preparation : Prepare the assay buffer, ATP solution, peptide substrate, and kinase solution according to the manufacturer's instructions for the Z'-LYTE™ assay.
-
Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction :
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/peptide substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection :
-
Add 5 µL of the development reagent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of TR-FRET measurements.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (CCK-8 Assay)
This protocol details the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of this compound on BaF3 cells engineered to express various Trk fusion proteins and their mutants.
Methodology:
-
Cell Seeding : Seed BaF3 cells in a 96-well plate at a density of 5,000-8,000 cells per well in a complete culture medium.[2]
-
Cell Culture : Incubate the plate overnight to allow the cells to attach and resume growth.[2]
-
Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0.000038 to 10 µM).[2] Include a DMSO-treated control.
-
Incubation : Incubate the cells for 72 hours.[2]
-
CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell proliferation relative to the DMSO control and determine the IC₅₀ values using a non-linear regression analysis.[2]
Western Blot Analysis
This protocol is for examining the phosphorylation status of Trk and its downstream signaling proteins (e.g., PLCγ, Erk) and the expression levels of cell cycle and apoptosis-related proteins following treatment with this compound.
Methodology:
-
Cell Treatment : Culture BaF3-Trk cells and treat them with varying concentrations of this compound (e.g., 0-200 nM) for a specified duration (e.g., 6 hours for signaling studies, 48 hours for cell cycle/apoptosis markers).[2][4]
-
Cell Lysis : Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20 µg) on a 4-15% polyacrylamide gel.[6]
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-Trk, p-PLCγ1, p-Erk, CDK2, CDK4, Cyclin D2, Caspase-3, Caspase-9, PARP, and a loading control (e.g., GAPDH) overnight at 4°C.[2][7]
-
Washing : Wash the membrane three times with TBST for 5 minutes each.[5]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing : Repeat the washing step.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of BaF3-CD74-TRKA-G667C cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Treatment : Treat BaF3-CD74-TRKA-G667C cells with the desired concentrations of this compound for 24 hours.[2]
-
Cell Harvesting : Collect the cells by centrifugation.
-
Fixation : Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation : Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
This protocol details the detection of apoptosis in BaF3-CD74-TRKA-G667C cells treated with this compound using Annexin V and 7-Aminoactinomycin D (7-AAD) co-staining followed by flow cytometry.
Methodology:
-
Cell Treatment : Treat BaF3-CD74-TRKA-G667C cells with various concentrations of this compound for 48 hours.[2][7]
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin V binding buffer.
-
Staining : Add Annexin V-FITC and 7-AAD to the cell suspension.[2][7]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry : Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis : Differentiate between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+) cell populations.
Visualizations
Caption: this compound inhibits Trk signaling pathways.
Caption: this compound induces cell cycle arrest and apoptosis.
Caption: In vitro experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for JND4135 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell-based assay conditions for JND4135, a novel Type II pan-TRK inhibitor. This compound has demonstrated potent activity against wild-type Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) and is particularly effective in overcoming acquired resistance mediated by secondary TRK mutations, including those in the xDFG motif.[1][2]
This document outlines the mechanism of action of this compound, provides detailed protocols for key cell-based assays, and summarizes its inhibitory activities in various cellular models.
Mechanism of Action
This compound is a potent inhibitor of TRK kinase activity. Upon ligand binding, TRK proteins dimerize and autophosphorylate, activating downstream signaling cascades critical for cell survival, proliferation, and differentiation.[1] These pathways include the PLCγ-PKC, PI3K-AKT, and RAS-MAPK signaling axes.[1] this compound exerts its therapeutic effect by inhibiting the phosphorylation of TRK and its downstream signaling proteins, such as ERK and PLCγ.[1][3] This inhibition leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells harboring TRK fusions or mutations.[1][3]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits TRK autophosphorylation, blocking downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various kinase and cell-based assays. The following tables summarize the key findings.
Table 1: this compound Kinase Inhibitory Activity [4][5]
| Target Kinase | IC₅₀ (nM) |
| TRKA | 2.79 |
| TRKB | 3.19 |
| TRKC | 3.01 |
Table 2: Anti-proliferative Activity of this compound in BaF3 Cells [1]
| Cell Line | Fusion/Mutation | IC₅₀ (nM) |
| BaF3-CD74-TRKA-WT | Wild-Type | 8.0 |
| BaF3-CD74-TRKA-G595R | Solvent Front | 40.0 |
| BaF3-CD74-TRKA-G667C | xDFG Mutant | 1.6 |
| BaF3-ETV6-TRKB-WT | Wild-Type | Similar to TRKA |
| BaF3-ETV6-TRKC-WT | Wild-Type | Similar to TRKA |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (CCK-8)
This protocol is used to assess the anti-proliferative activity of this compound on BaF3 cells expressing various TRK fusions and mutations.[1]
Materials:
-
BaF3 cells stably expressing TRK fusion proteins (e.g., BaF3-CD74-TRKA-WT, BaF3-CD74-TRKA-G667C)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Western Blot Analysis for TRK Signaling Pathway Inhibition
This protocol is used to evaluate the effect of this compound on the phosphorylation of TRK and its downstream signaling molecules.[1][6]
Materials:
-
BaF3 cells expressing TRK fusion proteins
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-PLCγ, anti-PLCγ, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat BaF3 cells with various concentrations of this compound for 6 hours.[1][3]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of BaF3 cells.[1]
Materials:
-
BaF3-CD74-TRKA-G667C cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat BaF3-CD74-TRKA-G667C cells with this compound for 24 hours.[1]
-
Harvest and fix the cells.
-
Stain the cells with PI solution.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This protocol is used to assess the induction of apoptosis by this compound.[1]
Materials:
-
BaF3-CD74-TRKA-G667C cells
-
This compound
-
Annexin V-FITC and 7-AAD staining kit
-
Flow cytometer
Procedure:
-
Treat BaF3-CD74-TRKA-G667C cells with this compound for 48 hours.[1]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Analyze the apoptotic cells by flow cytometry.
Experimental Workflow for this compound Cell-Based Assays
Caption: Workflow for evaluating this compound in various cell-based assays.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
JND4135: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JND4135 is a potent and selective Type II inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C. It has demonstrated significant activity against wild-type TRK kinases and various resistance mutations, including the problematic xDFG solvent front mutations.[1][2][3] These characteristics make this compound a valuable tool for cancer research and drug development, particularly for tumors harboring TRK fusions. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound is a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the TRK kinase domain. This mode of action allows it to overcome resistance mechanisms that affect Type I inhibitors. By inhibiting TRKA, TRKB, and TRKC, this compound effectively blocks the phosphorylation of these receptors and their downstream signaling pathways, including the MAPK/ERK and PLCγ pathways.[1][2] This inhibition ultimately leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells driven by TRK fusions.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various TRK kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| TRKA (Wild-Type) | 2.79 ± 1.17 |
| TRKB (Wild-Type) | 3.19 ± 1.76 |
| TRKC (Wild-Type) | 3.01 ± 0.43 |
| TRKA G595R (Solvent Front Mutant) | Not explicitly stated, but potent |
| TRKA G667C (xDFG Mutant) | Potent |
Data compiled from multiple sources. The IC₅₀ is the half-maximal inhibitory concentration and serves as a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][4][5]
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells with TRK Fusions
| Cell Line | Fusion Partner | IC₅₀ (nM) |
| Ba/F3 | CD74-TRKA (WT) | 2.4 - 23.1 |
| Ba/F3 | CD74-TRKA G595R | 9.4 - 33.7 |
| Ba/F3 | CD74-TRKA G667C | Potent |
| Ba/F3 | ETV6-TRKB (WT) | Potent |
| Ba/F3 | ETV6-TRKC (WT) | Potent |
IC₅₀ values represent the concentration of this compound required to inhibit the proliferation of the specified cell line by 50%.[2][6]
Experimental Protocols
General Cell Culture and Maintenance of TRK-Fusion Cell Lines
This protocol is a general guideline for the culture of Ba/F3 cells stably expressing TRK fusion proteins. Specific cell lines may require optimization.
Materials:
-
Ba/F3 cells with desired TRK fusion
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection of stable cell lines)
-
Interleukin-3 (IL-3)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For parental Ba/F3 cells, supplement the medium with IL-3. For Ba/F3 cells stably expressing TRK fusions, IL-3 is withdrawn, and G418 is added to the medium for selection.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 1: Western Blot Analysis of TRK Signaling Pathway Inhibition
This protocol details the procedure to assess the effect of this compound on the phosphorylation of TRK and its downstream targets.
Materials:
-
Ba/F3-TRK fusion cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-PLCγ, anti-PLCγ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Kit
Procedure:
-
Seed Ba/F3-TRK fusion cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for 6 hours.[2][7][8]
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection kit and an imaging system.
Protocol 2: Cell Viability/Proliferation Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
Ba/F3-TRK fusion cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed Ba/F3-TRK fusion cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
Ba/F3-TRK fusion cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
7-AAD or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed Ba/F3-CD74-TRKA-G667C cells in 6-well plates.
-
Treat the cells with the indicated concentrations of this compound (e.g., 0.4 nM to 10 nM) for 48 hours.[2][7]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for evaluating the effect of this compound on cell cycle progression.
Materials:
-
Ba/F3-TRK fusion cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed Ba/F3-CD74-TRKA-G667C cells in 6-well plates.
-
Treat the cells with the indicated concentrations of this compound for 24 hours.[2][7]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: this compound inhibits TRK signaling pathways.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: JND4135 Mouse Xenograft Model
These application notes provide a detailed protocol for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of JND4135, a novel Type II pan-TRK inhibitor. This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.
Introduction
This compound is a potent, second-generation pan-TRK (Tropomyosin receptor kinase) inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2][3] Resistance can arise from secondary mutations in the TRK kinase domain, particularly the xDFG motif, which this compound effectively targets.[1][2][3] Preclinical studies have demonstrated that this compound exhibits significant tumor growth inhibition in xenograft models bearing TRK mutations.[1][3] This protocol details the methodology for a subcutaneous xenograft model using the BaF3-CD74-TRKA-G667C cell line, which expresses a clinically relevant resistance mutation.
Mechanism of Action and Signaling Pathway
This compound functions as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the TRK kinase domain. This mechanism allows it to effectively inhibit both wild-type TRKA/B/C and various mutant forms.[1][4] Upon binding, this compound blocks the phosphorylation of TRK and its downstream signaling components, including PLCγ1 and ERK.[2][5] This inhibition of the TRK signaling pathway ultimately leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.[1][4]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the BaF3-CD74-TRKA-G667C xenograft model.
| Treatment Group | Dose (mg/kg/day) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | Once daily for 12 days | 0% | [1][5] |
| This compound | 20 | Intraperitoneal (i.p.) | Once daily for 12 days | 34.2% | [1][5] |
| This compound | 40 | Intraperitoneal (i.p.) | Once daily for 12 days | 81.0% | [1][3][5] |
Table 1: Summary of this compound in vivo efficacy.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a subcutaneous BaF3-CD74-TRKA-G667C mouse xenograft model.[1]
Materials and Reagents
-
Cell Line: BaF3 cells stably expressing the CD74-TRKA-G667C fusion protein.
-
Animals: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Reagents: this compound, vehicle solution, sterile PBS, Matrigel (or similar basement membrane matrix).
-
Equipment: Calipers, sterile syringes and needles, animal housing facilities.
Experimental Workflow Diagram
Detailed Procedure
-
Cell Culture: Culture BaF3-CD74-TRKA-G667C cells in appropriate media and conditions to ensure logarithmic growth phase at the time of harvesting.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Cell Implantation:
-
Harvest cells and verify viability (typically >95%).
-
Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at the desired concentration.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.[1]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment cohorts (Vehicle, 20 mg/kg this compound, 40 mg/kg this compound).
-
Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administer the assigned treatment to each mouse once daily for the duration of the study (e.g., 12 consecutive days).[1][5]
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and either flash-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Pharmacodynamic Analysis (Optional):
-
Prepare protein lysates from the collected tumor tissues.
-
Perform Western blot analysis to assess the levels of p-TRKA, p-PLCγ-1, and p-ERK to confirm target engagement and downstream pathway inhibition.[5]
-
Safety and Tolerability
In the described preclinical study, this compound was well-tolerated at both 20 and 40 mg/kg/day. No significant body weight loss or mortality was observed during the 12-day treatment period, indicating a favorable safety profile at efficacious doses.[1][5]
Conclusion
The this compound mouse xenograft model using the BaF3-CD74-TRKA-G667C cell line is a robust and reproducible method for evaluating the in vivo efficacy of this novel TRK inhibitor against clinically relevant resistance mutations. The detailed protocol and data provided herein serve as a comprehensive guide for researchers aiming to replicate or build upon these preclinical findings.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for JND4135 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of JND4135, a novel Type II pan-TRK inhibitor, in mice for preclinical research. The information is compiled from published studies and standard laboratory procedures.
Introduction to this compound
This compound is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) and has demonstrated significant anti-tumor activity in preclinical models. It is particularly effective against wild-type TRK and various resistance mutations, including those in the xDFG motif. Published in vivo studies have primarily utilized intraperitoneal administration in xenograft mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mice.
Table 1: this compound In Vivo Efficacy in BaF3-CD74-TRKA-G667C Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | BALB/c nude mice | |
| Cell Line | BaF3-CD74-TRKA-G667C | |
| Administration Route | Intraperitoneal (IP) | [1] |
| Dosage | 20 mg/kg/day and 40 mg/kg/day | [1] |
| Dosing Schedule | Once daily for 12 consecutive days | [1] |
| Tumor Growth Inhibition (TGI) | 34.2% (at 20 mg/kg) and 81.0% (at 40 mg/kg) | [1] |
| Observed Side Effects | No significant body weight loss or mortality | [1] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream cascades that are crucial for cell survival and proliferation. This compound blocks this initial phosphorylation step.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice. These should be adapted based on specific experimental requirements and institutional guidelines.
Intraperitoneal (IP) Administration of this compound
This protocol is based on the successful administration of this compound in a xenograft mouse model[1].
Materials:
-
This compound powder
-
Vehicle solution (e.g., a mixture of DMSO, PEG400, Tween 80, and saline). Note: The original study did not specify the vehicle. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final vehicle composition should be optimized and tested for solubility and tolerability.
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound powder based on the number of mice and the desired dose (e.g., 40 mg/kg).
-
Prepare the vehicle solution. For the example formulation:
-
In a sterile tube, add 100 µL of DMSO to the this compound powder and vortex until dissolved.
-
Add 400 µL of PEG400 and vortex.
-
Add 50 µL of Tween 80 and vortex.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
The final concentration of the solution should be calculated based on the average weight of the mice and the desired injection volume (typically 100-200 µL).
-
-
Animal Preparation and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated TRK (p-TRK) with JND4135
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the Tropomyosin receptor kinase (TRK) signaling pathway and the effects of inhibitors such as JND4135.
Introduction
The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Upon binding to their respective neurotrophin ligands, such as Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) or Neurotrophin-4/5 (NT-4/5) for TRKB, and Neurotrophin-3 (NT-3) for TRKC, the TRK receptors dimerize and autophosphorylate on specific tyrosine residues.[1][2] This autophosphorylation initiates downstream signaling cascades, including the Ras-MAP kinase and PLCγ pathways, which are vital for neuronal survival, proliferation, and differentiation.[2][3]
Dysregulation of TRK signaling is implicated in various cancers, making TRK receptors attractive therapeutic targets.[1][3] this compound is a novel Type II TRK inhibitor that has demonstrated potent, low nanomolar inhibitory activity against all three TRK family members (TRKA, TRKB, and TRKC).[4][5] Notably, this compound is effective against wild-type TRK proteins and various resistance mutations, including those in the xDFG motif.[5][6] Western blotting is a fundamental technique to assess the phosphorylation status of TRK and the efficacy of inhibitors like this compound in modulating this signaling pathway.[6][7][8]
TRK Signaling Pathway
The activation of TRK receptors by neurotrophins triggers a cascade of intracellular signaling events. The diagram below illustrates the principal pathways activated upon TRK phosphorylation.
Caption: TRK signaling pathway initiated by neurotrophin binding and inhibited by this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol is based on studies using BaF3 cell lines engineered to express TRK fusion proteins.[6][8]
-
Cell Culture: Culture BaF3 cells expressing the TRK fusion of interest (e.g., BaF3-CD74-TRKA) in appropriate media supplemented with growth factors.
-
Treatment: Seed cells and grow to a suitable confluency. Prior to lysis, treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified duration, such as 6 hours, to assess the dose-dependent inhibition of TRK phosphorylation.[6][8]
-
Positive Control: For experiments investigating the activation of the pathway, cells can be stimulated with the appropriate neurotrophin (e.g., NGF for TRKA) for a short period (e.g., 5-10 minutes) before lysis.[9]
-
Negative Control: Untreated cells should be used as a negative control to establish baseline phosphorylation levels.
B. Western Blot Protocol for p-TRK Detection
This protocol is a synthesis of best practices for detecting phosphorylated proteins.[10][11][12]
1. Sample Preparation (Cell Lysis)
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10] Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
2. SDS-PAGE and Protein Transfer
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often recommended for their robustness, especially if stripping and reprobing is planned.[13]
3. Immunoblotting
-
Blocking: Block the membrane for at least 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[10] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can increase background.[12] Also, avoid phosphate-based buffers like PBS in blocking and antibody dilution steps, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) diluted in 5% BSA in TBST. The incubation is typically performed overnight at 4°C with gentle agitation.[10][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step (B.3.3).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total TRK or a loading control like GAPDH.[6][8]
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required for specific antibodies and experimental systems.
Table 1: Reagent and Sample Recommendations
| Parameter | Recommendation | Rationale |
| Protein Load | 20-100 µg | To ensure detectable levels of the target protein.[10] |
| Blocking Buffer | 5% BSA in TBST | BSA is preferred over milk to avoid non-specific binding and high background with phospho-antibodies.[10][12] |
| Washing Buffer | TBST | Tris-based buffers are recommended to avoid interference from phosphate ions.[13] |
| Positive Control | Neurotrophin-treated cell lysate | To confirm antibody specificity for the phosphorylated form of TRK.[2] |
| Negative Control | Untreated cell lysate | To establish baseline phosphorylation levels. |
| Loading Control | Total TRK, GAPDH, or β-actin | To normalize for protein loading and ensure observed changes are not due to loading variations.[6] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Temperature |
| Primary (p-TRK) | 1:500 - 1:2000 | Overnight | 4°C |
| Primary (Total TRK) | 1:1000 | Overnight | 4°C |
| Secondary (HRP-conjugated) | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Note: The optimal dilution for each antibody should be determined empirically. Always refer to the manufacturer's datasheet for initial recommendations.[10][15]
Workflow Visualization
The following diagram outlines the key steps in the Western blot protocol for analyzing p-TRK levels.
Caption: Experimental workflow for Western blot analysis of p-TRK.
References
- 1. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. TrkA Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assay with JND4135
For Researchers, Scientists, and Drug Development Professionals
Introduction
JND4135 is a potent, Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor targeting TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range (2.79, 3.19, and 3.01 nM, respectively).[1][2] It has demonstrated significant activity against wild-type TRK proteins and, notably, is effective against acquired resistance mutations, including those in the xDFG motif.[3][4][5][6] The mechanism of action of this compound involves the inhibition of TRK autophosphorylation and the subsequent suppression of downstream signaling cascades, such as the PLCγ-PKC, PI3K-AKT, and RAS-MAPK pathways.[3] This ultimately leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells harboring TRK fusions or mutations.[1][3] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation.
Data Presentation
Table 1: Inhibitory Activity of this compound against TRK Kinases
| Target | IC50 (nM) |
| TRKA | 2.79 |
| TRKB | 3.19 |
| TRKC | 3.01 |
This data is based on in vitro kinase assays and demonstrates the potent pan-TRK inhibitory activity of this compound.[1][2]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TRK autophosphorylation and downstream signaling.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes the determination of cell viability by measuring the metabolic activity of cells upon treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound compound
-
BaF3 cells expressing a TRK fusion or mutation (e.g., BaF3-CD74-TRKA-G667C)[3]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM). A vehicle control (DMSO) should also be prepared.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for an additional 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRK抑制剂 | MCE [medchemexpress.cn]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Note: Quantifying Apoptosis Induction by JND4135 Using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction JND4135 is a novel small molecule inhibitor being investigated for its potential as an anti-cancer therapeutic. Early-stage studies suggest that this compound may induce programmed cell death, or apoptosis, in tumor cells. This document provides a detailed protocol for quantifying the apoptotic effects of this compound on cancer cell lines using the Annexin V and Propidium Iodide (PI) dual-staining method followed by flow cytometry analysis. The protocol outlines cell culture preparation, treatment with this compound, staining procedures, and data acquisition.
Principle of the Assay During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. This dual-staining approach allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on apoptosis in a hypothetical cancer cell line after a 24-hour treatment period.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 5 | 60.7 | 25.8 | 13.5 |
| 10 | 42.3 | 40.1 | 17.6 |
| 25 | 20.9 | 55.4 | 23.7 |
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
Microcentrifuge
-
6-well cell culture plates
Methodology:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁵ cells per well in a 6-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Following incubation, collect the culture medium (which contains floating dead cells) from each well into labeled flow cytometry tubes.
-
Gently wash the adherent cells with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes to detach the cells.
-
Add 800 µL of complete medium to neutralize the trypsin and transfer the cell suspension to the corresponding flow cytometry tube.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant carefully, leaving the cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation controls using unstained, PI-only stained, and Annexin V-FITC-only stained cells.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Visualizations
Caption: Experimental workflow for the this compound apoptosis assay.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Logical flow for interpreting apoptosis assay results.
JND4135: A Potent Tool for Investigating Wild-Type and Resistant TRK Fusion Proteins
Application Notes & Protocols for Researchers
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2] Chromosomal rearrangements can lead to the formation of NTRK gene fusions, which encode for chimeric TRK fusion proteins.[2][3] These fusion proteins are constitutively active, driving oncogenic signaling in a ligand-independent manner and promoting cell proliferation and survival in various cancers.[1][4] While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown significant clinical efficacy, acquired resistance, often through secondary mutations in the TRK kinase domain, presents a clinical challenge.[5][6]
JND4135 is a novel, potent, and selective type II pan-TRK inhibitor designed to overcome the limitations of earlier inhibitors.[5][6][7] It exhibits strong activity against wild-type TRKA, TRKB, and TRKC, and importantly, maintains potency against a range of resistance mutations, including the challenging xDFG motif substitutions.[5][6][7] These characteristics make this compound an invaluable research tool for studying the biology of TRK fusion proteins, investigating mechanisms of drug resistance, and exploring novel therapeutic strategies.
Mechanism of Action
This compound is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the TRK kinase domain. This mode of binding allows it to effectively inhibit not only the wild-type kinases but also mutants that confer resistance to Type I inhibitors, which target the active "DFG-in" conformation. This compound has demonstrated a slower dissociation rate and extended target engagement compared to other TRK inhibitors, contributing to its durable inhibitory activity.[5]
Upon binding, this compound effectively blocks the autophosphorylation of the TRK fusion protein, thereby inhibiting downstream signaling cascades.[7][8] Key pathways that are attenuated include the RAS/MAPK (ERK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][9] The inhibition of these pathways ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells driven by TRK fusions.[7][10]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against various TRK fusion proteins.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparator TRK Inhibitors [10]
| Compound | TRKA (WT) IC₅₀ (nM) | TRKB (WT) IC₅₀ (nM) | TRKC (WT) IC₅₀ (nM) | TRKA-G667C (xDFG mutant) IC₅₀ (nM) |
| This compound | 2.79 ± 1.17 | 3.19 ± 1.76 | 3.01 ± 0.43 | 0.83 ± 0.06 |
| Larotrectinib | 3.20 ± 0.50 | 5.22 ± 1.87 | 2.82 ± 1.22 | 1196 ± 41.07 |
| Entrectinib | 2.25 ± 0.58 | 2.89 ± 1.44 | 2.26 ± 0.41 | 40.35 ± 5.27 |
| Selitrectinib | 2.59 ± 0.44 | 3.58 ± 1.40 | 1.87 ± 0.54 | 287.3 ± 17.96 |
| Repotrectinib | 1.85 ± 0.41 | 2.85 ± 1.82 | 1.75 ± 0.25 | 52.21 ± 9.59 |
Table 2: Anti-proliferative Activity of this compound in BaF3 Cells Expressing TRK Fusion Proteins [10]
| BaF3 Cell Line | This compound IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) |
| CD74-TRKA (WT) | 2.4 | 1.8 | 1.5 |
| CD74-TRKA-G595R (solvent front) | 9.4 | >1000 | 10.2 |
| CD74-TRKA-G667C (xDFG) | 18.5 | >1000 | 389.7 |
| ETV6-TRKC (WT) | 23.1 | 10.5 | 8.9 |
| ETV6-TRKC-G623R (solvent front) | 33.7 | >1000 | 25.6 |
| ETV6-TRKC-G696C (xDFG) | 29.8 | >1000 | 456.2 |
Table 3: In Vivo Antitumor Efficacy of this compound [5]
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| BaF3-CD74-TRKA-G667C Xenograft | This compound | 40 mg/kg (intraperitoneal) | 81.0% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TRK fusion protein signaling and inhibition by this compound.
Caption: Western blot workflow for analyzing TRK pathway inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)
This protocol is adapted from the methodology used to assess the kinase inhibitory activity of this compound.[10]
Materials:
-
Recombinant human TRKA, TRKB, TRKC, and mutant TRKA-G667C kinase domains
-
Z'-Lyte™ Kinase Assay Kit (Thermo Fisher Scientific)
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other TRK inhibitors in assay buffer.
-
In a microplate, add the TRK kinase, the appropriate peptide substrate, and ATP.
-
Add the serially diluted compounds to the wells. Include wells with no inhibitor as a positive control and wells with no kinase as a negative control.
-
Incubate the plate according to the Z'-Lyte™ kit manufacturer's instructions to allow the kinase reaction to proceed.
-
Add the Z'-Lyte™ development reagent to each well.
-
Incubate to allow the development reaction to occur.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (CCK-8 Assay)
This protocol outlines the steps to evaluate the anti-proliferative effects of this compound on cells expressing TRK fusion proteins.[10]
Materials:
-
BaF3 cells stably expressing wild-type or mutant TRK fusion proteins (e.g., CD74-TRKA, ETV6-TRKC)
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the BaF3 cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound to the wells. Include vehicle-treated wells as a control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Protocol 3: Western Blot Analysis of TRK Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of TRK and its downstream effectors.[8][9]
Materials:
-
BaF3 cells expressing TRK fusion proteins
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-TRK, TRK, p-ERK, ERK, p-PLCγ, PLCγ, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the BaF3 cells and treat them with various concentrations of this compound for a specified time (e.g., 6 hours).[9]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Protocol 4: Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.[10]
Materials:
-
BaF3-CD74-TRKA-G667C cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat BaF3-CD74-TRKA-G667C cells with this compound at various concentrations for 24 hours.[10]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).
Protocol 5: Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for quantifying apoptosis induced by this compound.[8][10]
Materials:
-
BaF3-CD74-TRKA-G667C cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit with 7-AAD
-
Flow cytometer
Procedure:
-
Treat BaF3-CD74-TRKA-G667C cells with this compound for 48 hours.[8][10]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-AAD to the cells.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells promptly by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 6: In Vivo Xenograft Model
This protocol provides a framework for evaluating the anti-tumor activity of this compound in a mouse model.[10]
Materials:
-
Female CB17-SCID mice (6-8 weeks old)
-
BaF3-CD74-TRKA-G667C cells
-
This compound
-
Vehicle solution (e.g., 2% DMSO, 20% Cremophor, 8% absolute alcohol, 70% normal saline)[10]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject BaF3-CD74-TRKA-G667C cells into the right flank of the SCID mice.[10]
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 40 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a potent and versatile research tool for the study of TRK fusion proteins. Its ability to inhibit both wild-type and a broad range of clinically relevant resistant mutants makes it particularly valuable for investigating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies targeting TRK-driven cancers. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab.corewellhealth.org [lab.corewellhealth.org]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JND4135 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate mechanisms of resistance to JND4135, a novel Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor. The protocols outlined below are intended to aid in the development of resistant cell line models and the subsequent characterization of resistance mechanisms.
Introduction to this compound
This compound is a potent Type II inhibitor of TRK kinases (TRKA, TRKB, and TRKC), which are key oncogenic drivers in a variety of cancers.[1][2] It has demonstrated efficacy against wild-type TRK fusions and, notably, is designed to overcome acquired resistance to first-generation TRK inhibitors.[3][4] A significant challenge in the clinical use of first-generation TRK inhibitors is the emergence of secondary mutations in the TRK kinase domain, particularly in the xDFG motif, which this compound has been shown to effectively inhibit.[3][4][5] Understanding the potential mechanisms of resistance to this next-generation inhibitor is crucial for anticipating clinical challenges and developing effective therapeutic strategies.
Generation of this compound-Resistant Cell Lines
A fundamental approach to studying drug resistance is the development of resistant cell line models. The most common in vitro method for this is the gradual dose escalation technique.[6][7]
Protocol 1.1: Gradual Dose Escalation Method
This protocol describes the generation of this compound-resistant cancer cell lines by continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line expressing a TRK fusion (e.g., BaF3-CD74-TRKA)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
CO2 incubator
Procedure:
-
Determine the initial IC50 of this compound:
-
Initiate Resistance Induction:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[7]
-
-
Dose Escalation:
-
Establishment of a Resistant Line:
-
Continue this process until the cells can proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
-
Characterization of the Resistant Line:
-
Periodically determine the IC50 of the resistant cell line to quantify the level of resistance.[6]
-
Cryopreserve cells at various stages of resistance development.
-
Characterization of this compound Resistance Mechanisms
Once a resistant cell line is established, the next step is to investigate the underlying mechanisms of resistance. This can involve both on-target (alterations in the TRK gene) and off-target (activation of bypass signaling pathways) mechanisms.
Protocol 2.1: Analysis of TRK Signaling Pathway
This protocol uses Western blotting to examine the phosphorylation status of TRK and its downstream signaling molecules.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-p-TRK, anti-TRK, anti-p-PLCγ1, anti-PLCγ1, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat both parental and resistant cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TRK, PLCγ1, and ERK.[10]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence system.
-
Compare the inhibition of TRK signaling in parental and resistant cells. A lack of inhibition in resistant cells at concentrations that are effective in parental cells may suggest an on-target resistance mechanism.
Protocol 2.2: Cell Cycle Analysis
This compound has been shown to induce G0/G1 phase arrest.[1][11] This protocol assesses whether resistant cells can evade this cell cycle block.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat parental and resistant cells with this compound for 24 hours.[11]
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and stain with PI solution.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated parental and resistant cells.
Protocol 2.3: Apoptosis Assay
This compound can induce apoptosis in sensitive cells.[1][11] This assay determines if resistant cells have a diminished apoptotic response.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC and 7-AAD staining kit
-
Flow cytometer
Procedure:
-
Treat parental and resistant cells with this compound for 48 hours.[11]
-
Harvest the cells and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Compare the percentage of apoptotic cells in the treated parental and resistant populations.
Data Presentation
The following tables provide examples of how to present quantitative data from the described experiments.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | 5 | - |
| This compound-Resistant | 55 | 11 |
Table 2: Cell Cycle Distribution Following this compound Treatment (24h)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Parental | Vehicle | 45 | 35 | 20 |
| Parental | This compound (10 nM) | 70 | 15 | 15 |
| This compound-Resistant | Vehicle | 48 | 32 | 20 |
| This compound-Resistant | This compound (10 nM) | 50 | 30 | 20 |
Table 3: Apoptosis Induction by this compound (48h)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental | Vehicle | 5 |
| Parental | This compound (10 nM) | 40 |
| This compound-Resistant | Vehicle | 6 |
| This compound-Resistant | This compound (10 nM) | 10 |
Visualizations
TRK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits TRK signaling, blocking downstream pathways.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cell lines.
Potential Mechanisms of this compound Resistance
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for the evaluation of drug resistance in tumor cells | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JND4135 solubility in DMSO for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of JND4135 in DMSO for in vitro applications. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds and is miscible with most cell culture media, which facilitates dilution to final working concentrations.[2][3]
Q2: What is the solubility of this compound in DMSO?
This compound has a solubility of 12 mg/mL in DMSO, which is equivalent to 21.41 mM.[4] It is important to note that the use of sonication is recommended to achieve complete dissolution.[4]
Q3: My this compound powder appears as a small amount or a thin film in the vial. Is this normal?
Yes, this is normal, especially for small quantities of lyophilized compounds. The vial may appear to have very little or no powder. To use the compound, add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the entire compound is dissolved.[1]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[1][2] Please refer to the troubleshooting guide below for detailed steps to address this.
Troubleshooting Guide
Issue: Precipitate formation after diluting this compound DMSO stock in aqueous media.
This is a frequent challenge when working with hydrophobic compounds. Here are several steps to troubleshoot this issue:
-
Vortexing and Sonication: Immediately after diluting the DMSO stock, vortex the solution vigorously. If precipitation persists, sonication can help to redissolve the compound.[1]
-
Warming the Solution: Gently warming the solution to 37°C for a brief period, in combination with vortexing or sonication, can often be sufficient to dissolve the precipitate.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or less, to minimize both solubility issues and potential solvent-induced cellular toxicity.[2][3]
-
Use Pre-warmed Media: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can improve the solubility of the compound.[2]
-
Increase Final Dilution Volume: A larger final volume for your working solution can help keep the compound in solution.[2]
Quantitative Solubility Data
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound | DMSO | 12 | 21.41 | Requires sonication for complete dissolution.[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 560.48 g/mol . To prepare a 10 mM stock solution, you will need 5.605 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
Sonicate the solution for 5-10 minutes if any particulate matter is still visible to ensure complete dissolution.[1][4]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[5]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: JND4135 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of JND4135 in cell culture media. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability in my cell culture medium?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, aqueous environment), leading to a decrease in the effective concentration over the course of your experiment. This can result in high variability between replicates and across different experiments.
Q2: What are the potential causes of this compound degradation in cell culture media?
A2: Several factors can contribute to the degradation of this compound:
-
Hydrolysis: this compound contains a benzamide (B126) functional group, which can be susceptible to hydrolysis (cleavage by water), especially under acidic or basic conditions. Although generally stable, prolonged incubation in media with fluctuating pH could lead to degradation.
-
Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components. Some of these, such as cysteine and ferric ammonium (B1175870) citrate, have been shown to impact the stability of other small molecules.[1] It is possible that certain components in your specific medium could react with this compound.
-
pH of the Medium: The pH of the cell culture medium can influence the rate of hydrolysis of susceptible functional groups. It is crucial to maintain a stable physiological pH throughout your experiment.
-
Light Exposure: Although not specifically documented for this compound, some compounds are light-sensitive. It is good practice to minimize the exposure of your compound and media to direct light.
Q3: What is the recommended cell culture medium for experiments with this compound?
A3: Published studies on this compound have utilized RPMI 1640 medium. However, the stability of this compound has not been quantitatively reported in this or any other medium. Therefore, it is recommended to empirically determine the stability of this compound in your chosen cell culture medium under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The most reliable method to assess stability is to incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) in a cell-free system. At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), aliquots of the medium are collected and the concentration of the parent this compound compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in biological assay results. | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific medium to determine its half-life. Consider adding the compound to the cells more frequently or using a higher initial concentration to compensate for degradation. |
| Loss of compound activity over time in a multi-day experiment. | This compound is unstable over the duration of the experiment. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. |
| Precipitation of the compound in the medium. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the medium for any signs of precipitation. |
| Discrepancy between expected and observed biological effect. | Inaccurate initial concentration due to degradation during preparation or storage. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
Since specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for how to present the data once you have performed a stability study.
| Medium | Supplement | Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |
| RPMI 1640 | 10% FBS | 0 | 100 | Calculate from data |
| 6 | Experimental Value | |||
| 12 | Experimental Value | |||
| 24 | Experimental Value | |||
| 48 | Experimental Value | |||
| DMEM | 10% FBS | 0 | 100 | Calculate from data |
| 6 | Experimental Value | |||
| 12 | Experimental Value | |||
| 24 | Experimental Value | |||
| 48 | Experimental Value |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a cell-free culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium of interest (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein binding microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare the cell culture medium with and without serum supplementation as required for your experiments.
-
Prepare a working solution of this compound by diluting the stock solution into the cell culture medium to the final concentration used in your cellular assays (e.g., 1 µM).
-
Aliquot the this compound-containing medium into sterile, low-protein binding tubes or wells of a plate. Prepare enough aliquots for each time point in triplicate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove the triplicate samples for each condition. The 0-hour time point should be collected immediately after preparation.
-
Immediately process the samples for analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitates.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point and determine the half-life of the compound in the medium.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Potential degradation pathways of this compound in cell culture media.
References
Potential off-target effects of JND4135
Disclaimer
Initial searches for the compound "JND4135" did not yield any publicly available information. This suggests that the compound may be proprietary, in early stages of development, or a potential typographical error. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Dasatinib (B193332) , a well-characterized multi-kinase inhibitor, as a proxy. The data, protocols, and pathways described herein are specific to Dasatinib and serve as an illustrative example of how such a guide would be constructed.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the multi-kinase inhibitor, Dasatinib. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Dasatinib?
Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor.[1] Its primary targets, at nanomolar concentrations, include the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[2][3] It also demonstrates significant activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[2][3][4] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many imatinib-resistant mutations.[1][2][4]
Q2: What are the potential off-target effects of Dasatinib observed in preclinical research?
Due to its multi-kinase inhibitory nature, Dasatinib can engage numerous kinases beyond its primary targets, especially at higher concentrations.[5] This lack of complete specificity can lead to a range of off-target effects that may influence experimental outcomes.[5][6] For example, while inhibition of SRC family kinases is a desired on-target effect in the context of certain leukemias, it could be an unwanted off-target effect in other experimental systems.[5] Phosphoproteomic analyses have shown that at higher concentrations (e.g., 10⁻⁵ M), Dasatinib can inhibit other kinases like ErbB2 and VEGFR2, which may contribute to some of its biological effects and toxicities.[7]
Q3: What are the most common adverse events associated with Dasatinib in clinical use?
In clinical settings, Dasatinib is associated with a range of adverse events, which are often linked to its on- and off-target kinase inhibition profile.[6] The most frequently reported adverse reactions include:
-
Myelosuppression: High rates of grade 3/4 neutropenia, thrombocytopenia, and anemia are observed.[3][8][9]
-
Fluid Retention: Pleural effusion is a notable and common serious adverse reaction.[8][10] Other fluid retention events include superficial edema and pericardial effusion.[3]
-
Cardiovascular Events: Dasatinib has been associated with cardiac dysfunction, including congestive heart failure and left ventricular dysfunction.[2][3][11] Pulmonary Arterial Hypertension (PAH) is also a recognized risk.[2][3][12]
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common, though typically low-grade.[9]
-
Hemorrhage: Bleeding-related events, from minor bruising to more severe gastrointestinal or CNS hemorrhages, have been reported.[3][8]
Q4: How can I minimize off-target effects in my in vitro experiments?
Minimizing off-target effects is crucial for ensuring that the observed biological phenomena are attributable to the inhibition of the intended target. Key strategies include:
-
Dose-Response Analysis: The most critical step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary target in your specific experimental system.[5][13] Use the lowest possible concentration that elicits the desired on-target effect.
-
Use of Controls: Employing rigorous controls is essential to differentiate on-target from off-target effects.[5]
-
Structural Analog Control: Use a structurally similar but biologically inactive version of the compound, if available.
-
Alternative Inhibitor Control: Use a structurally different inhibitor that targets the same primary kinase. Consistent results between two distinct inhibitors strengthen the evidence for an on-target effect.
-
Genetic Controls: Whenever possible, use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target kinase to validate the inhibitor's phenotype.[5]
-
-
Kinome Profiling: If resources permit, perform a kinome-wide scan to understand the selectivity profile of Dasatinib at the concentrations used in your experiments.[14]
Troubleshooting Guide
Issue: I am observing an unexpected or inconsistent phenotype in my cell-based assays with Dasatinib.
-
Possible Cause 1: Off-Target Effects. At the concentration you are using, Dasatinib may be inhibiting additional kinases that are contributing to the observed phenotype. The multi-kinase nature of Dasatinib means it can affect numerous signaling pathways.[5][7]
-
Solution: Perform a dose-response curve to see if the unexpected phenotype is only present at higher concentrations. Try to operate within a concentration window that is selective for your primary target. Cross-reference your observed phenotype with known off-target effects of SRC family kinase inhibition or inhibition of other known Dasatinib targets (e.g., c-KIT, PDGFRβ).
-
-
Possible Cause 2: Cellular Health and Cytotoxicity. The observed phenotype may be a general stress or toxicity response rather than a specific signaling outcome, especially in long-term experiments.
-
Possible Cause 3: Experimental Variability. Inconsistencies can arise from variations in cell density, passage number, or reagent preparation.
-
Solution: Standardize your experimental protocols meticulously. Always use cells within a consistent range of passage numbers and prepare fresh dilutions of Dasatinib from a validated stock solution for each experiment.
-
Quantitative Data Summary
The following tables provide a summary of Dasatinib's kinase inhibition profile and clinically observed adverse reactions to help guide experimental design and data interpretation.
Table 1: Kinase Inhibition Profile of Dasatinib This table presents dissociation constants (Kd) or IC50 values for a selection of on-target and off-target kinases. Lower values indicate higher potency. Data is compiled from various kinome screening platforms and may vary based on assay conditions.
| Target Class | Kinase | Potency (Kd in nM) | Reference |
| Primary Targets | ABL1 | 0.3 - 0.8 | [17][18] |
| SRC | <0.5 | [17] | |
| LCK | <1.0 | [17] | |
| YES | <1.0 | [5] | |
| FYN | <1.0 | [5] | |
| c-KIT | 5 | [3] | |
| PDGFRβ | 28 | [5] | |
| Key Off-Targets | BTK | 5 | [17] |
| EPHA2 | 1.6 | [2] | |
| DDR1 | 30 | [19] | |
| p38α (MAPK14) | 30 - 100+ | [20] | |
| VEGFR2 (KDR) | 100 - 200+ | [7] |
Table 2: Common Adverse Reactions (Grade 3/4) in Adult Patients with Newly Diagnosed Chronic Phase CML Data reflects findings from clinical trials with a minimum follow-up of 5 years.
| Adverse Reaction | Frequency (%) | Reference |
| Neutropenia | 29% | [8] |
| Thrombocytopenia | 22% | [8] |
| Anemia | 13% | [8] |
| Pleural Effusion | 5% (Serious) | [8][10] |
| Hypophosphatemia | 7% | [8] |
| Diarrhea | 2% | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the IC50 of Dasatinib against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/buffer solution containing the purified kinase of interest in the appropriate reaction buffer.
-
Prepare a 4X solution of the kinase's substrate and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of Dasatinib in DMSO, then dilute further in reaction buffer to create 4X inhibitor solutions.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase/buffer solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the log of the Dasatinib concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS-based)
This protocol is used to assess the cytotoxic effects of Dasatinib on a given cell line.[15][21]
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Dasatinib in a complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the Dasatinib dilutions or vehicle control (e.g., 0.1% DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of the Dasatinib concentration to determine the GI50/IC50 for cytotoxicity.
-
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]
- 9. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sprycel (Dasatinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Side Effects of Sprycel (dasatinib): Interactions & Warnings [medicinenet.com]
- 12. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities [bloodresearch.or.kr]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. guidetopharmacology.org [guidetopharmacology.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JND4135 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JND4135. The following information is designed to address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Type II pan-TRK inhibitor.[1][2] It targets the Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) which are key regulators of cell survival, proliferation, and differentiation.[1] this compound has shown strong activity against wild-type TRK proteins and various resistance mutations, including the xDFG motif substitutions.[1][3] Its mechanism involves inhibiting the phosphorylation of TRK and its downstream signaling pathways, such as the PLCγ-PKC, PI3K-AKT, and RAS-MAPK cascades.[1][4]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value of this compound is highly dependent on the specific TRK isoform and the cell line being tested.[5] Reported IC50 values for this compound are in the low nanomolar range. For example, against the wild-type enzymes, the IC50 values are approximately 2.79 nM for TRKA, 3.19 nM for TRKB, and 3.01 nM for TRKC.[2]
Q3: How do I choose the starting concentration range for my this compound IC50 experiment?
A3: Based on the known low nanomolar potency of this compound, it is recommended to start with a broad concentration range that spans several orders of magnitude. A typical starting range could be from 0.1 nM to 1000 nM.[6] This wide range will help to ensure that you capture the full sigmoidal dose-response curve. Subsequent experiments can then narrow this range to more accurately determine the IC50.
Q4: What are the critical factors that can influence the IC50 value of this compound?
A4: Several factors can significantly impact the determined IC50 value:
-
Cell Line: Different cell lines, even those expressing the same TRK fusion, can exhibit varying sensitivities to this compound.[5]
-
Exposure Time: The duration of this compound treatment can affect the apparent IC50. Longer incubation times may result in lower IC50 values.[5][7]
-
Assay Method: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the results as they measure different aspects of cellular health.[5]
-
Replicates: Both technical and biological replicates are crucial for ensuring the reliability and reproducibility of your IC50 data.[5]
Troubleshooting Guide
Issue 1: My dose-response curve is flat, showing no inhibition.
-
Possible Cause: The concentration range of this compound tested may be too low.
-
Solution: Test a wider and higher range of concentrations. Given this compound's potency, ensure your dilutions are accurate, especially at the nanomolar level.
-
-
Possible Cause: The compound may have precipitated out of the solution.
-
Solution: Visually inspect your stock solutions and the wells of your assay plate for any signs of precipitation. Consider the solubility of this compound in your assay medium.
-
-
Possible Cause: Incorrect assay setup or reagent preparation.
-
Solution: Double-check all reagent concentrations, incubation times, and instrument settings.[8]
-
Issue 2: The dose-response curve does not reach 100% inhibition (incomplete curve).
-
Possible Cause: The highest concentration of this compound used is not sufficient to achieve maximal inhibition.
-
Solution: Extend the concentration range to higher values.
-
-
Possible Cause: this compound may only be a partial inhibitor in the specific cell line or assay conditions.
-
Solution: This may represent the true maximal effect of the compound under the experimental conditions.
-
-
Possible Cause: Limited solubility of this compound at higher concentrations.
-
Solution: Check for precipitation at the higher concentrations. Consider using a different solvent or a lower top concentration if solubility is an issue.[8]
-
Issue 3: I am observing high variability between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Variations in drug preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and verify their concentrations.
-
-
Possible Cause: Differences in cell passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[8]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against TRK Kinases
| Target | IC50 (nM) |
| TRKA | 2.79[2] |
| TRKB | 3.19[2] |
| TRKC | 3.01[2] |
Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Lines
| Cell Line | IC50 (nM) |
| BaF3-CD74-TRKA | Not specified |
| BaF3-CD74-TRKA-G595R | Not specified |
| BaF3-CD74-TRKA-G667C | Not specified |
Note: Specific IC50 values for the BaF3 cell lines were not provided in the searched articles, but this compound demonstrated dose-dependent inhibition of TRK signaling in these cells.[1]
Experimental Protocols
Protocol 1: Cell Culture and Seeding for IC50 Determination
-
Cell Culture: Culture the desired cancer cell line (e.g., BaF3-CD74-TRKA) in the recommended complete medium.
-
Cell Harvesting: When cells reach approximately 80% confluency, harvest them using standard cell culture techniques.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Cell Seeding: Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[8]
Protocol 2: this compound Dilution and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired concentration range. A 3-fold or 10-fold dilution series is common.[6]
-
Controls: Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol 3: Cell Viability Assay (MTT Assay Example)
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Reagent Addition: After the treatment incubation period, add 20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in acidic isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12]
Protocol 4: Data Analysis and IC50 Calculation
-
Data Normalization: Normalize the absorbance data to the vehicle control to obtain the percentage of cell viability. The formula is: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100.
-
Dose-Response Curve: Plot the percentage of inhibition (100 - % Viability) against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software like GraphPad Prism to calculate the IC50 value.[5][11]
Mandatory Visualizations
Caption: this compound inhibits TRK receptor autophosphorylation and downstream signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to prevent JND4135 precipitation in aqueous solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling JND4135 in aqueous solutions, focusing on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many research compounds, it exhibits limited solubility in aqueous solutions, which can pose challenges during in vitro and in vivo experimental setups.
Q2: Why is my this compound precipitating out of aqueous solution?
Precipitation of this compound from an aqueous solution is a common issue that can be attributed to several factors:
-
Supersaturation: The concentration of this compound exceeds its solubility limit in the specific buffer or medium. This often occurs when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer where the compound is less soluble.[1][2]
-
pH: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the experimental pH is close to the compound's pKa, its solubility can decrease dramatically.[3][4][5]
-
Temperature: Changes in temperature can affect solubility. While solubility for many compounds increases with temperature, some can precipitate upon cooling or even heating.[3][4][6]
-
Buffer Composition: Salts and other components in your buffer can interact with this compound, reducing its solubility (a "salting-out" effect).
-
Time: A supersaturated solution may appear clear initially but can precipitate over time as the compound slowly crashes out of solution.[1]
Q3: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.[1][7][8][9] It is crucial to use anhydrous, high-purity DMSO to prevent degradation and ensure maximum solubility. However, be aware that some compounds can have limited solubility even in DMSO, especially at low temperatures.[10]
Q4: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
It is highly recommended to perform a solubility test in your specific aqueous buffer before conducting your main experiments. A kinetic solubility assay is a common method where a small amount of a concentrated DMSO stock is added to the buffer, and the solution is checked for precipitation after a set incubation period.[1][10]
Troubleshooting Guide: this compound Precipitation
This section addresses specific precipitation issues and provides actionable solutions.
Problem 1: this compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer.
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound is too high for the aqueous buffer. Action: Lower the final concentration of this compound. Refer to the solubility data table below for guidance. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can alter the properties of the aqueous buffer and may not be compatible with biological assays.[10] Action: Keep the final DMSO concentration below 1%, and ideally below 0.5%. This may require preparing a lower concentration DMSO stock. |
| Poor Mixing Technique | Adding the DMSO stock directly into the bulk buffer without rapid mixing can create localized high concentrations, causing immediate precipitation. Action: Add the DMSO stock dropwise into the vortexing buffer to ensure rapid and even dispersion. |
Problem 2: The this compound solution is initially clear but becomes cloudy or shows visible precipitate after incubation.
| Possible Cause | Solution |
| Metastable Supersaturated Solution | The initial dilution created a supersaturated solution that is not stable over time.[1] Action: Reduce the working concentration of this compound. Consider using solubilizing agents or co-solvents if the experimental design permits. |
| Temperature Fluctuation | The solution was prepared at room temperature but incubated at a different temperature (e.g., 37°C or 4°C), where solubility is lower. Action: Pre-warm or pre-cool your buffer to the final incubation temperature before adding the this compound stock solution. |
| pH Shift | The pH of the medium changed during the experiment (e.g., due to cellular metabolism in cell culture), affecting this compound solubility. Action: Ensure your buffer system is robust enough to maintain a stable pH throughout the experiment. |
| Interaction with Assay Components | This compound may be binding to proteins or other components in the assay medium, leading to precipitation.[10] Action: Test the solubility of this compound in the complete assay medium, including all additives, before the main experiment. |
Data Presentation: this compound Solubility
The following table summarizes the kinetic solubility of this compound in common laboratory buffers. This data is intended as a guideline; solubility should be confirmed in your specific experimental setup.
| Buffer System | pH | Maximum Kinetic Solubility (µM) | Final DMSO (%) | Incubation Time (hours) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 | 1% | 2 |
| Tris-HCl | 7.4 | 20 | 1% | 2 |
| Tris-HCl | 8.0 | 25 | 1% | 2 |
| MES | 6.0 | 5 | 1% | 2 |
| DMEM + 10% FBS | 7.4 | 40 | 0.5% | 24 |
Data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Preparation: Bring the aqueous buffer to the final experimental temperature (e.g., 37°C).
-
Vortexing: Place the tube of aqueous buffer on a vortex mixer and set it to a medium speed to create a dimple on the surface of the liquid.
-
Dilution: Briefly centrifuge the this compound DMSO stock aliquot to collect the solution at the bottom of the tube. Carefully pipette the required volume of the stock solution.
-
Dispensing: Dispense the DMSO stock dropwise directly into the vortex of the aqueous buffer. This ensures immediate and thorough mixing, minimizing localized high concentrations that can lead to precipitation.
-
Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock solution.
-
Use: Use the freshly prepared solution immediately for your experiment. Do not store diluted aqueous solutions of this compound unless their stability has been previously validated.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JND4135 inconsistent results in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reports of inconsistent results with JND4135 in cellular assays. This compound is a potent, Type II pan-TRK inhibitor with IC50 values of 2.79, 3.19, and 3.01 nM against TRKA, TRKB, and TRKC, respectively[1][2]. Understanding its mechanism of action is key to diagnosing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a Type II inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)[1][3]. It binds to the TRK kinase domain, stabilizing an inactive conformation. This action inhibits the phosphorylation of TRK proteins and their downstream signaling pathways, such as the ERK and PLCγ pathways, which are involved in cell proliferation and survival[1][4][5]. It has demonstrated efficacy against wild-type TRKs and various resistance mutations[3][4].
Q2: What are the recommended storage and handling conditions for this compound? A2: For optimal stability, store this compound as a solid powder in a cool, dark, and dry place. For stock solutions, dissolve this compound in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[6]. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%[7].
Q3: What are the expected cellular effects of this compound treatment? A3: In sensitive cell lines, particularly those with TRK fusions or mutations, this compound has been shown to dose-dependently inhibit TRK phosphorylation and its downstream signaling molecules[4][8]. This typically leads to anti-proliferative effects, induction of G0/G1 cell cycle arrest, and apoptosis[4][5].
Q4: How quickly should I expect to see an effect after this compound treatment? A4: The timing of the effect depends on the endpoint being measured. Inhibition of TRK phosphorylation can be observed in as little as 6 hours[4][5][8]. Cell cycle changes are typically measured at 24 hours, while apoptosis and effects on cell viability are often assessed after 48 to 72 hours of treatment[4][5].
Troubleshooting Guides
This section addresses specific issues of experimental inconsistency in a question-and-answer format.
Issue 1: High Variability in IC50 Values for Cell Viability
Q: My calculated IC50 value for this compound's anti-proliferative effect varies significantly between experiments. Why is this happening?
A: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors[9]. Use the following workflow to troubleshoot the problem.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles by aliquoting stocks[6]. Over time, the compound can degrade in aqueous culture media, so ensure consistent incubation times[6]. |
| Cell Health & Passage | Use cells from a consistent, low passage number. Genetic drift can occur in continuously passaged cells, altering their response[10]. Ensure cells are healthy and in the logarithmic growth phase before seeding. Never use over-confluent cells[10]. |
| Seeding Density | The initial cell seeding density is critical. Optimize this for your specific cell line to ensure the assay readout falls within the linear range of the instrument[10]. Use a consistent number of cells for every experiment. |
| Assay Protocol Variability | Standardize incubation times, reagent volumes, and plate layouts. To minimize "edge effects," consider not using the outer wells of the plate or filling them with sterile media/PBS[11]. |
| Assay Interference | This compound could potentially interfere with the assay chemistry itself (e.g., reducing MTT reagent). To test for this, run the assay in a cell-free system with the compound and see if it generates a signal. Consider using an orthogonal viability assay (e.g., measure ATP content vs. metabolic activity)[12]. |
Issue 2: Inconsistent Inhibition of Downstream TRK Signaling
Q: I am not seeing consistent, dose-dependent inhibition of p-TRK or p-ERK in my Western blots. What could be the issue?
A: Inconsistent results in Western blotting can arise from multiple steps in the protocol, from cell treatment to imaging. The primary target of this compound is the TRK kinase, so confirming target engagement by measuring phosphorylation is crucial.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Treatment Time | Inhibition of phosphorylation is a rapid event. Published data shows strong p-TRK inhibition after 6 hours of this compound treatment[5][8]. Longer incubations may lead to feedback loops or secondary effects that complicate interpretation. |
| Lysate Quality | It is critical to preserve the phosphorylation state of proteins during lysis. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly. |
| Antibody Performance | Ensure your primary antibodies for p-TRK, total TRK, p-ERK, and total ERK are well-validated for the species you are using. Titrate the antibody to find the optimal concentration that maximizes signal and minimizes background. |
| Protein Loading & Transfer | Inconsistent protein loading can lead to unreliable quantification. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data[8]. Verify transfer efficiency using Ponceau S staining before antibody incubation. |
Experimental Protocols
Protocol 1: Cell Viability (Anti-Proliferation) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should span from below the expected IC50 (e.g., 0.1 nM) to a high concentration (e.g., 5 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the diluted compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescence reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent per well).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, followed by a 10-minute incubation to stabilize the signal. Measure luminescence using a plate reader[11].
-
Data Analysis: Normalize the data using the vehicle control (100% viability) and a "no cells" control (0% viability). Plot the dose-response curve and calculate the IC50 value using a suitable software package.
Protocol 2: Western Blot for TRK Pathway Inhibition
This protocol outlines the steps to measure the inhibition of TRK phosphorylation.
-
Cell Seeding & Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with a dose range of this compound (e.g., 0, 2, 8, 40, 200 nM) for 6 hours[4][8].
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-p-TRK, anti-TRK, anti-p-ERK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.
Signaling Pathway Visualization
The diagram below illustrates the targeted pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRK抑制剂 | MCE [medchemexpress.cn]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Acquired resistance mechanisms to JND4135
Welcome to the technical support resource for JND4135. This guide provides troubleshooting information and frequently asked questions for researchers investigating acquired resistance to this compound, a selective inhibitor of the JNK-like Kinase 1 (JLK1).
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cells are starting to show reduced response to the drug over time. What could be the cause?
A1: This is a common observation and often the first indication of developing acquired resistance. Potential causes include:
-
Emergence of a resistant subclone: A small population of cells with pre-existing or newly acquired resistance mutations may be outgrowing the sensitive population under the selective pressure of this compound.
-
Inconsistent drug concentration: Issues with drug stability, storage, or experimental setup could lead to a lower effective concentration of this compound than intended.
-
Cell culture artifacts: Changes in media, serum, or other culture conditions can sometimes influence drug efficacy.
Q2: I have established a this compound-resistant cell line, but I don't see any secondary mutations in the JLK1 kinase domain. What are other possible resistance mechanisms?
A2: If on-target mutations in JLK1 are not found, resistance is likely mediated by other mechanisms. The most common alternative is the activation of bypass signaling pathways that reactivate downstream cell survival signals (e.g., PI3K/AKT or MAPK/ERK pathways) independently of JLK1. Another possibility is the increased expression of drug efflux pumps, such as ABCB1 (MDR1), which would reduce the intracellular concentration of this compound.
Q3: How can I determine if bypass pathway activation is responsible for the observed resistance in my cell line?
A3: A key experiment is to perform a phospho-proteomic screen or, more directly, a Western blot analysis of key nodes in common bypass pathways (e.g., MET, AXL, EGFR, HER2) and their downstream effectors (e.g., AKT, ERK). A significant increase in the phosphorylation of these proteins in the resistant line compared to the parental line, especially in the presence of this compound, would strongly suggest bypass pathway activation.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound in sensitive cells.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell number for all experiments. Create a standard operating procedure (SOP) for cell seeding. |
| Drug Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. |
| Assay Incubation Time | Ensure the incubation time for the viability assay (e.g., 72 hours) is consistent across all plates and experiments. |
| Reagent Quality | Verify the expiration dates and proper storage of all assay reagents, such as CellTiter-Glo. |
Issue 2: Unable to confirm a suspected secondary mutation in JLK1 by Sanger sequencing.
| Potential Cause | Recommended Solution |
| Low Allele Frequency | The mutation may be present in only a sub-population of the resistant cells. Consider using a more sensitive method like Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR). |
| Primer Design | The primers used for PCR amplification of the JLK1 kinase domain may be inefficient. Redesign and validate new primers. |
| Poor DNA Quality | Ensure the genomic DNA extracted from the resistant cells is of high purity and integrity. |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments comparing the parental this compound-sensitive cell line (JLK1-L858R) with two derived resistant lines: one with an on-target mutation (JLK1-L858R/T790M) and one with bypass activation (MET amplification).
Table 1: In Vitro Sensitivity to this compound
| Cell Line | Genotype | This compound IC50 (nM) |
| Parental | JLK1-L858R | 15 ± 3 |
| Resistant Line A | JLK1-L858R/T790M | 2,500 ± 210 |
| Resistant Line B | JLK1-L858R + MET Amp | 1,800 ± 150 |
Table 2: Protein Expression and Phosphorylation Status
| Cell Line | p-JLK1 (Y1092) | t-JLK1 | p-MET (Y1234/1235) | t-MET | p-AKT (S473) | t-AKT |
| Parental | +++ | +++ | + | + | +++ | +++ |
| Resistant Line A | + | +++ | + | + | +++ | +++ |
| Resistant Line B | + | +++ | +++ | +++ | +++ | +++ |
| Protein levels assessed by Western blot after treatment with 100 nM this compound for 6 hours. '+' indicates relative expression level. |
Signaling Pathways & Experimental Workflows
Caption: Baseline JLK1 signaling pathway and the inhibitory action of this compound.
Caption: On-target resistance via a secondary "gatekeeper" mutation in JLK1.
Caption: Resistance via bypass signaling through MET receptor tyrosine kinase amplification.
Caption: Workflow for identifying the mechanism of acquired resistance to this compound.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture Parental Cells: Culture the this compound-sensitive parental cell line (e.g., NCI-H1975-JLK1-L858R) in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to their IC50 value (e.g., 15 nM).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 25 nM, 50 nM, 100 nM, and so on). Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Establishment of Resistance: Continue this dose-escalation process over several months until the cells are able to proliferate steadily in a high concentration of this compound (e.g., >1 µM).
-
Characterization: The resulting cell population is considered resistant. Characterize this new line by determining its IC50 and comparing it to the parental line.
-
Maintenance: Culture the established resistant cell line in medium continuously supplemented with the high concentration of this compound to maintain the resistance phenotype.
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Detection: Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in the well.
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JLK1, anti-t-JLK1, anti-p-MET, anti-t-MET, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Interpreting unexpected results with JND4135
Disclaimer: JND4135 is a selective, Type II TRK inhibitor investigated for its potential to overcome acquired resistance to other TRK inhibitors.[1][2] This guide provides troubleshooting advice based on established principles of kinase inhibitor research and specific data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, Type II pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC kinases with IC50 values of 2.79, 3.19, and 3.01 nM, respectively.[1][3] It is designed to overcome resistance conferred by mutations in the TRK kinase domain, including the xDFG motif, by binding to the inactive "DFG-out" conformation of the kinase.[2][4]
Q2: What solvent should be used to reconstitute this compound?
A2: For in vitro experiments, this compound should be dissolved in DMSO (Dimethyl Sulfoxide) to prepare a stock solution. For in vivo studies, appropriate vehicle controls as described in relevant literature should be used.
Q3: What are the expected downstream effects of this compound treatment?
A3: Successful inhibition of TRK kinases by this compound should lead to a dose-dependent decrease in the phosphorylation of TRK itself, as well as key downstream signaling molecules in the MAPK/ERK and PI3K/AKT pathways, such as PLCγ1 and Erk.[5] This should ultimately lead to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[4]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
Q: In our cell viability assays, the IC50 value for this compound is significantly higher than the low nanomolar values reported. What could be the cause?
A: Several factors can lead to an apparent decrease in the potency of a kinase inhibitor in cell-based assays.[6] Consider the following possibilities:
-
Cell Line Dependency: The cell line you are using may not be primarily dependent on TRK signaling for survival. Verify the presence of a TRK fusion or activating mutation in your cell model.
-
Reagent Quality and Handling: Ensure the this compound compound has been stored correctly and that the DMSO stock solution is not degraded. It is advisable to prepare fresh dilutions for each experiment.
-
Assay Conditions: High cell seeding density or variations in incubation time can affect results. Optimize these parameters for your specific cell line. A 72-hour incubation is often a suitable starting point for assessing effects on cell viability.[7]
-
Experimental Error: Review pipetting accuracy and ensure uniform mixing of reagents. Always include positive and negative controls.
| Parameter | Recommendation | Rationale |
| Cell Model | Confirm TRK fusion/mutation status via sequencing or FISH. | Ensures the cellular context is appropriate for a TRK inhibitor. |
| Compound Storage | Store DMSO stocks at -20°C or -80°C in small aliquots. | Prevents degradation from repeated freeze-thaw cycles. |
| Assay Duration | Perform a time-course experiment (e.g., 24, 48, 72 hours). | Effects on cell viability may require longer incubation than target phosphorylation. |
| Controls | Include a known TRK-dependent cell line as a positive control. | Validates that the experimental setup can detect TRK inhibition. |
Issue 2: No Decrease in Downstream pERK Levels After Treatment
Q: We are not observing the expected decrease in phosphorylated ERK (pERK) via Western blot after treating cells with this compound. Why might this be?
A: A lack of effect on downstream signaling can be due to issues with the experimental setup or reflect underlying biological mechanisms.
-
Insufficient Treatment Time or Concentration: The inhibition of signaling pathways is time and dose-dependent. Perform a time-course (e.g., 2, 6, 24 hours) and dose-response experiment to find the optimal conditions.[8]
-
Suboptimal Western Blot Protocol: The detection of phosphorylated proteins requires a meticulous protocol. Use a blocking buffer with BSA instead of milk, as milk contains phosphoproteins that can cause high background.[9] Crucially, phosphatase inhibitors must be included in the cell lysis buffer to preserve the phosphorylation state of the proteins.[7]
-
Antibody Quality: The performance of phospho-specific antibodies can be inconsistent. Ensure your primary antibody is validated for detecting the specific phosphorylation site of interest.[7]
-
Paradoxical Pathway Activation: In some contexts, kinase inhibitors can cause a "paradoxical activation" of the pathway they are meant to inhibit.[10][11] This phenomenon is well-documented for RAF inhibitors in BRAF wild-type cells and can occur when the inhibitor promotes dimerization and transactivation of kinase partners.[12][13] While not specifically reported for this compound, it is a potential mechanism in certain genetic backgrounds.
Troubleshooting Workflow for pERK Detection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 10. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
JND4135 vs. Entrectinib: A Comparative Guide for Overcoming TRK Resistance in Cancer Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel type II TRK inhibitor, JND4135, and the first-generation TRK inhibitor, entrectinib (B1684687), in the context of acquired resistance in TRK fusion-positive cancers. This document is intended to serve as a critical resource for researchers in oncology and drug development, offering a detailed analysis of preclinical data, experimental methodologies, and the underlying mechanisms of action that differentiate these two compounds.
Executive Summary
Entrectinib, a potent inhibitor of TRKA/B/C, ROS1, and ALK, has demonstrated significant clinical efficacy in patients with NTRK fusion-positive solid tumors. However, its long-term benefit is often curtailed by the emergence of acquired resistance, frequently driven by mutations in the TRK kinase domain. This compound is a next-generation, type II pan-TRK inhibitor specifically designed to address these resistance mechanisms. Preclinical evidence strongly suggests that this compound maintains potent activity against TRK kinases harboring mutations that confer resistance to entrectinib, particularly mutations in the xDFG motif of the activation loop. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for these findings.
Comparative Efficacy Against Wild-Type and Mutant TRK Kinases
This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC, with IC50 values in the low nanomolar range, comparable to entrectinib.[1] The critical distinction lies in their efficacy against acquired resistance mutations. This compound, as a type II inhibitor, effectively targets the inactive "DFG-out" conformation of the kinase, a strategy that circumvents common resistance mechanisms.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound (IC50, nM) | Entrectinib (IC50, nM) | Fold Difference (Entrectinib/JND4135) |
| TRKA (Wild-Type) | 2.79 | 1.7 | ~0.6 |
| TRKB (Wild-Type) | 3.19 | 0.1 | ~0.03 |
| TRKC (Wild-Type) | 3.01 | 0.1 | ~0.03 |
| TRKA G595R (Solvent Front) | Not Reported | >101 | - |
| TRKA G667C (xDFG Motif) | 0.83 | 40.35 | ~48.6 |
Data for this compound and comparative data for entrectinib are derived from preclinical studies.[1]
Table 2: Anti-proliferative Activity in Ba/F3 Cellular Models (IC50, nM)
| Ba/F3 Cell Line | This compound (IC50, nM) | Entrectinib (IC50, nM) | Fold Difference (Entrectinib/JND4135) |
| BaF3-CD74-TRKA (WT) | 2.4 | ~2.25 | ~0.9 |
| BaF3-CD74-TRKA-G595R | 9.4 | >609 | >64.8 |
| BaF3-CD74-TRKA-G667C | 1.4 | 40.35 | ~28.8 |
| BaF3-ETV6-TRKB-G709C (xDFG) | 18.7 | >592 | >31.6 |
| BaF3-ETV6-TRKC-G696C (xDFG) | 1.3 | >76 | >58.5 |
Data for this compound and comparative data for entrectinib are derived from preclinical studies.[1]
These data highlight that while both inhibitors are potent against wild-type TRK kinases, this compound maintains significant activity against key resistance mutations, particularly the xDFG mutations, where entrectinib's efficacy is markedly diminished.
Mechanism of Action and Resistance
The differential activity of this compound and entrectinib stems from their distinct binding modes to the TRK kinase domain.
Entrectinib is a type I inhibitor that binds to the active "DFG-in" conformation of the kinase ATP-binding pocket.[2][3] Resistance mutations, such as those in the solvent front (e.g., G595R) or the gatekeeper residue, can sterically hinder the binding of type I inhibitors.
This compound is a type II inhibitor that binds to the inactive "DFG-out" conformation.[1][4] This binding mode extends into a hydrophobic pocket adjacent to the ATP-binding site, which is accessible only in the inactive state. Mutations in the xDFG motif, such as G667C, can actually stabilize the "DFG-out" conformation, paradoxically increasing the sensitivity to type II inhibitors like this compound.
Downstream Signaling Inhibition
Both this compound and entrectinib function by inhibiting the autophosphorylation of TRK fusion proteins, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCγ, and MAPK/ERK pathways.[1][5] Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of TRK, PLCγ1, and ERK in both wild-type and resistant mutant cell lines.[1][5]
Preclinical In Vivo Efficacy
In a mouse xenograft model using Ba/F3 cells engineered to express the resistant CD74-TRKA-G667C fusion protein, this compound demonstrated significant dose-dependent tumor growth inhibition.[1][4] At a dose of 40 mg/kg administered intraperitoneally, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[1][4] This provides strong in vivo evidence for the potential of this compound to overcome xDFG-mediated resistance.
Preclinical xenograft models for entrectinib have also demonstrated its efficacy against TRK fusion-positive tumors, forming the basis for its clinical development.[6] However, a direct head-to-head in vivo comparison in a resistance model has not been published.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and entrectinib.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of the inhibitors in engineered Ba/F3 cells, which are dependent on TRK signaling for survival.
-
Cell Lines: Ba/F3 cells stably expressing various TRK fusion proteins (e.g., CD74-TRKA, ETV6-TRKB, ETV6-TRKC) with and without resistance mutations (e.g., G595R, G667C).
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS, but without IL-3.[7]
-
A serial dilution of the test compounds (this compound or entrectinib) is added to the wells.
-
Plates are incubated for 40-48 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. For MTT, 25 µL of a 5 mg/mL MTT solution is added to each well and incubated for 4 hours.[7]
-
The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This technique is used to assess the inhibition of TRK signaling pathways.
-
Protocol:
-
Cells are seeded in 6-well plates and treated with varying concentrations of this compound or entrectinib for 6 hours.[5]
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-TRK, total TRK, p-PLCγ1, total PLCγ1, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
This model is used to evaluate the in vivo anti-tumor efficacy of the inhibitors.
-
Animal Model: Female CB17-SCID mice (6-8 weeks old).
-
Protocol:
-
2 x 10^6 BaF3-CD74-TRKA-G667C cells are injected subcutaneously into the right flank of the mice.[1]
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups.
-
This compound is administered intraperitoneally once daily at doses of 20 and 40 mg/kg.[1][4] The vehicle consists of 2% DMSO, 20% Cremophor, 8% absolute alcohol, and 70% normal saline.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting).
-
Clinical Development and Future Perspectives
Entrectinib is an FDA-approved therapeutic for TRK fusion-positive solid tumors.[8][9] Clinical data have demonstrated its efficacy, but have also confirmed the emergence of on-target resistance mutations. This compound is currently in the preclinical stage of development.[1][4] The presented data suggest that this compound is a promising next-generation TRK inhibitor with the potential to address a significant unmet clinical need in patients who have developed resistance to first-generation inhibitors like entrectinib. Further development, including efforts to improve oral bioavailability, and subsequent clinical trials will be crucial to ascertain its therapeutic value.
Conclusion
The preclinical data strongly support this compound as a potent TRK inhibitor with a distinct advantage over entrectinib in overcoming acquired resistance mediated by xDFG mutations. Its mechanism as a type II inhibitor provides a rational basis for this improved activity. For researchers and clinicians in the field of oncology, this compound represents a promising therapeutic strategy for patients with TRK fusion-positive cancers who have progressed on first-generation TRK inhibitors. Continued investigation into this compound and other next-generation TRK inhibitors is warranted to expand the therapeutic arsenal (B13267) against these genetically defined cancers.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A proliferation switch for genetically modified cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 9. researchgate.net [researchgate.net]
JND4135 vs. Selitrectinib: A Comparative Analysis of Next-Generation TRK Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two promising Tropomyosin Receptor Kinase (TRK) inhibitors.
This guide provides a comprehensive comparison of the preclinical efficacy of JND4135 and selitrectinib (B610772), two next-generation TRK inhibitors developed to address resistance to first-generation therapies. The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Aberrant TRK signaling, most commonly due to chromosomal rearrangements resulting in NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown significant clinical efficacy, acquired resistance, often through mutations in the TRK kinase domain, has emerged as a clinical challenge. This has spurred the development of next-generation inhibitors, including this compound and selitrectinib, designed to overcome these resistance mechanisms.
This compound is a novel, potent, and orally bioavailable pan-TRK inhibitor distinguished by its Type II binding mechanism.[1][2] In contrast, selitrectinib (formerly LOXO-195) is a potent and selective ATP-competitive, pan-TRK inhibitor with a Type I binding mode.[3] This fundamental difference in their mechanism of action has significant implications for their efficacy against specific resistance mutations, particularly the xDFG mutations.
Mechanism of Action and Signaling Pathway
Both this compound and selitrectinib target the TRK signaling pathway, which, upon activation by neurotrophins or oncogenic fusions, triggers downstream cascades including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation. By inhibiting TRK autophosphorylation, these inhibitors effectively shut down these oncogenic signals.
The key distinction lies in their binding modes. Type I inhibitors like selitrectinib bind to the active "DFG-in" conformation of the kinase. In contrast, Type II inhibitors such as this compound bind to the inactive "DFG-out" conformation.[4] This allows this compound to effectively target kinases with xDFG mutations, which stabilize the inactive conformation and confer resistance to Type I inhibitors.[4]
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of this compound and selitrectinib has been evaluated against wild-type (WT) TRK kinases and a panel of clinically relevant resistance mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Target | This compound IC50 (nM) | Selitrectinib IC50 (nM) |
| Wild-Type | ||
| TRKA | 2.79[1][2] | < 1[3] |
| TRKB | 3.19[1][2] | < 1[3] |
| TRKC | 3.01[1][2] | < 1[3] |
| Solvent Front Mutations | ||
| TRKA G595R | 9.4 | 2.0 - 9.8[5] |
| TRKC G623R | 20.3 | 2.0 - 9.8[5] |
| xDFG Mutations | ||
| TRKA G667C | 1.4 | 2.0 - 9.8[5] |
| TRKB G709C | 18.7 | - |
| TRKC G696C | 1.3 | - |
| Gatekeeper Mutation | ||
| TRKA F589L | 23.1 | - |
Note: Data for this compound is primarily from Wang et al. (2022). Data for selitrectinib is compiled from multiple sources. A direct comparison in the same assay is limited.
The data indicates that both this compound and selitrectinib are potent inhibitors of wild-type TRK kinases and are effective against solvent front mutations like TRKA G595R. However, a key differentiator is the superior potency of this compound against xDFG mutations, such as TRKA G667C.[1] This is consistent with its Type II mechanism of action, which is less susceptible to mutations that stabilize the DFG-out conformation of the kinase.
Comparative Efficacy: In Vivo Studies
Preclinical in vivo studies have provided further insights into the anti-tumor activity of these inhibitors.
This compound: In a BaF3-CD74-TRKA-G667C xenograft mouse model, intraperitoneal administration of this compound demonstrated significant, dose-dependent tumor growth inhibition.[1] At a dose of 40 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[1]
Selitrectinib: Selitrectinib has shown efficacy in various TRKA-dependent tumor models, including those with the ΔTRKA G595R and ΔTRKA G667C mutations, as well as in a TPM3-NTRK1 fusion-positive colorectal cancer xenograft model.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound and selitrectinib.
This compound Experimental Protocols
-
Biochemical Kinase Inhibitory Assay: The kinase inhibitory activity of this compound was determined using a FRET-based Z'-Lyte assay.
-
Cell Lines and Culture: Murine pro-B BaF3 cells were engineered to stably express various TRK fusion proteins and mutants. These cells are dependent on the expressed TRK kinase for proliferation and survival.
-
Cell Proliferation Assay: The anti-proliferative effects of this compound were assessed using a CCK-8 assay after a 72-hour incubation period.
-
Western Blot Analysis: BaF3 cells expressing TRK fusions were treated with this compound for 6 hours, followed by lysis and immunoblotting to detect the phosphorylation status of TRK and downstream signaling proteins like PLCγ and Erk.
-
In Vivo Xenograft Model: CB17-SCID mice were subcutaneously injected with BaF3-CD74-TRKA-G667C cells. Once tumors reached a volume of 100-200 mm³, mice were treated with this compound via intraperitoneal injection daily for 12 days. Tumor volumes were measured regularly to determine tumor growth inhibition.[1]
Selitrectinib Experimental Protocols
-
In Vitro Cell Viability Assay: The anti-proliferative activity of selitrectinib was evaluated in various cancer cell lines harboring NTRK fusions (e.g., KM12, CUTO-3, MO-91).[5]
-
Western Blot Analysis: Cells were treated with varying concentrations of selitrectinib for 2-4 hours to assess the inhibition of TRK phosphorylation and downstream signaling.[3]
-
In Vivo Xenograft Models: The anti-tumor efficacy of selitrectinib was tested in mouse xenograft models established with NIH-3T3 cells expressing ΔTRKA or its mutants, and in the KM12 colorectal cancer cell line.[5] Drug was administered via oral gavage.[6]
Clinical Development
Selitrectinib has undergone clinical investigation. A Phase 1/2 study (NCT03215511) was conducted to evaluate its safety, tolerability, and efficacy in pediatric and adult patients with advanced solid tumors harboring NTRK gene fusions who had been previously treated with a TRK inhibitor.[7][8]
As of the latest available information, there are no publicly disclosed clinical trials for This compound .
Conclusion
Both this compound and selitrectinib are promising next-generation TRK inhibitors with potent activity against wild-type TRK fusions and common resistance mutations. Selitrectinib, a Type I inhibitor, has demonstrated clinical activity in patients who have progressed on first-generation TRK inhibitors. This compound, a Type II inhibitor, shows a distinct advantage in preclinical models against xDFG mutations, a key mechanism of resistance to Type I inhibitors.
The choice between these inhibitors in a clinical setting would likely be guided by the specific resistance mutations identified in a patient's tumor. The development of a diverse portfolio of TRK inhibitors with different mechanisms of action, such as this compound and selitrectinib, is crucial for overcoming the challenge of acquired resistance and improving outcomes for patients with TRK fusion-positive cancers. Further clinical investigation of this compound is warranted to determine its safety and efficacy in patients.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
JND4135 and Repotrectinib: A Comparative Analysis Against Gatekeeper Mutations in Kinase-Driven Cancers
For Immediate Release
A deep dive into the preclinical efficacy of JND4135 and the clinical powerhouse repotrectinib (B610555) reveals distinct profiles in overcoming resistance to targeted cancer therapies, particularly against challenging gatekeeper mutations in Tropomyosin Receptor Kinase (TRK) and ROS1 fusion-positive cancers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In the landscape of targeted oncology, the emergence of resistance mutations remains a critical hurdle. Gatekeeper mutations, located in the ATP-binding pocket of kinases, are a common mechanism of acquired resistance to tyrosine kinase inhibitors (TKIs). This report offers a side-by-side comparison of two next-generation TKIs: this compound, a novel Type II TRK inhibitor, and repotrectinib, an FDA-approved ROS1/TRK/ALK inhibitor, focusing on their efficacy against these formidable mutations.
Mechanism of Action: A Tale of Two Inhibitors
Repotrectinib is a potent and selective inhibitor of ROS1, TRK, and ALK kinases.[1][2] Its compact, macrocyclic structure allows it to bind to the ATP-binding site of these kinases, inhibiting their phosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival.[3] A key feature of repotrectinib is its ability to overcome resistance mutations that limit the efficacy of first-generation TKIs.[3]
This compound is a Type II pan-TRK inhibitor designed to overcome a wide range of resistance mutations, including the notoriously difficult-to-target xDFG mutations.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound stabilize an inactive conformation, offering a different approach to circumventing resistance.[4]
Head-to-Head: Preclinical Efficacy Against Gatekeeper Mutations
The comparative preclinical data, primarily from cellular assays, demonstrates the distinct potency profiles of this compound and repotrectinib against various TRK gatekeeper mutations.
| Kinase Target | Inhibitor | IC50 (nM) in BaF3 Cell Proliferation Assays |
| TRKA F589L | This compound | 37.3 ± 8.1 |
| Repotrectinib | >29.4 | |
| TRKB F663L | This compound | 178 ± 25.3 |
| Repotrectinib | >29.4 | |
| TRKC F617L | This compound | 85.7 ± 11.5 |
| Repotrectinib | >29.4 | |
| Data sourced from Wang J, et al. Molecules. 2022.[4] |
The data indicates that this compound maintains moderate activity against TRKA, TRKB, and TRKC gatekeeper mutations in cellular models, whereas repotrectinib's activity was significantly reduced.[4] However, it is crucial to note that repotrectinib has demonstrated broad clinical activity against a range of TRK and ROS1 resistance mutations, including gatekeeper mutations, in patients.[6] For instance, the TRIDENT-1 clinical trial reported that repotrectinib was more than 100-fold more potent against the TRKA F589L and TRKC F617I gatekeeper mutations compared to another next-generation TKI, LOXO-195 (selitrectinib), in preclinical Ba/F3 cell proliferation assays.[6]
Repotrectinib has also shown potent activity against the ROS1 gatekeeper mutation L2026M.[7]
Experimental Protocols
The following provides a general overview of the methodologies used in the preclinical evaluation of these inhibitors.
BaF3 Cell Proliferation Assay
This assay is a standard method to determine the inhibitory activity of compounds against specific kinase fusions and their mutations.
Cell Line Generation: Murine pro-B BaF3 cells, which are dependent on IL-3 for survival, are engineered to express specific fusion proteins (e.g., CD74-TRKA) with or without resistance mutations. This is typically achieved through retroviral or lentiviral transduction.
Assay Protocol:
-
Engineered BaF3 cells are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3.
-
The cells are treated with a serial dilution of the test compounds (e.g., this compound, repotrectinib).
-
After a 72-hour incubation period, cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using non-linear regression analysis.
Kinase Inhibition Assays
Biochemical assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Typical Protocol (e.g., Z'-Lyte™ Kinase Assay):
-
The purified recombinant kinase (wild-type or mutant) is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.
-
The test compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specific time at a controlled temperature.
-
A development reagent is added to stop the reaction and generate a signal that differentiates between the phosphorylated and non-phosphorylated substrate.
-
The fluorescence is measured, and the IC50 value is determined from the dose-response curve.
Visualizing the Landscape
To better understand the context of this comparison, the following diagrams illustrate the signaling pathways and the competitive positioning of this compound and repotrectinib.
Caption: Simplified TRK/ROS1 signaling pathways inhibited by this compound and repotrectinib.
Caption: Logical flow of treatment and resistance leading to next-generation inhibitors.
Conclusion
Both this compound and repotrectinib represent significant advancements in overcoming TKI resistance. Repotrectinib is a clinically validated, potent inhibitor of ROS1 and TRK with proven efficacy against a spectrum of resistance mutations, including gatekeeper mutations, in patients.[6][7] this compound, while still in the preclinical stage, demonstrates a unique profile as a Type II inhibitor with notable activity against challenging xDFG mutations and moderate efficacy against gatekeeper mutations where some other next-generation inhibitors may falter.[4]
The choice between these or other next-generation TKIs will ultimately depend on the specific genetic makeup of the tumor, including the type of fusion and the specific resistance mutations that emerge. Further clinical investigation of this compound is warranted to determine its place in the therapeutic arsenal (B13267) against TKI-resistant cancers. For now, repotrectinib stands as a critical treatment option for patients with ROS1-positive non-small cell lung cancer and NTRK-fusion positive solid tumors, including those who have developed resistance to prior therapies.[1]
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of JND4135 and Other TRK Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel Type II TRK inhibitor, JND4135, against other prominent TRK inhibitors for an audience of researchers, scientists, and drug development professionals. The content herein summarizes publicly available preclinical data to facilitate an objective evaluation of these compounds.
Introduction to TRK Inhibition and the Emergence of this compound
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases crucial for neuronal development.[1] In oncology, fusions involving NTRK genes result in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of cancers.[1][2] The development of TRK inhibitors has ushered in a new era of tumor-agnostic therapies.
First-generation inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated significant efficacy.[3] However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors.[4] this compound is a novel, Type II pan-TRK inhibitor that has shown promise in overcoming resistance mediated by secondary TRK mutations, particularly those in the xDFG motif.[5]
Comparative Efficacy: In Vitro Kinase and Cellular Proliferation Assays
The following tables summarize the inhibitory activities of this compound and other TRK inhibitors against wild-type TRK kinases and various resistance mutations.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | TRKA (WT) | TRKB (WT) | TRKC (WT) | TRKA G595R (Solvent Front) | TRKA G667C (xDFG) | TRKC G623R (Solvent Front) |
| This compound | 2.79[5][6] | 3.19[5][6] | 3.01[5][6] | Potent Inhibition | 0.83[5] | Potent Inhibition |
| Larotrectinib | 3.20[5] | 5.22[5] | 2.82[5] | >1000 | 1196[5] | >1000 |
| Entrectinib | 1[3] | 3[3] | 5[3] | Less Potent | 40.35[5] | Less Potent |
| Selitrectinib | 0.6[7] | - | <2.5[7] | 2.0-2.3[4] | 287.3[5] | 2.0-2.3[4] |
| Repotrectinib | 0.83[8] | 0.05[8] | 0.1[8] | 2.7-4.5[4] | 52.21[5] | 2.7-4.5[4] |
| Taletrectinib | 1.26[9] | 1.47[9] | 0.18[9] | - | 304.1 | - |
Table 2: Cellular Anti-Proliferative Activity in BaF3 Models (IC50, nM)
| Cell Line (Expressing) | This compound | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| BaF3-CD74-TRKA-WT | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| BaF3-CD74-TRKA-G667C | 1.4[5] | - | - | - | - |
| BaF3-TPM3-TRKA-G595R | Potent Inhibition | - | - | - | - |
| BaF3-ETV6-TRKC-G623R | Potent Inhibition | - | - | - | - |
This compound demonstrates potent, low nanomolar inhibition of wild-type TRKA, TRKB, and TRKC, comparable to other established inhibitors.[5] Notably, this compound retains strong activity against the TRKA G667C xDFG mutation, a key resistance mechanism where first and some second-generation inhibitors show significantly reduced potency.[5]
In Vivo Efficacy: Xenograft Models
In a BaF3-CD74-TRKA-G667C xenograft mouse model, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.[5] At a dose of 40 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[5] This demonstrates the potential of this compound to overcome xDFG-mediated resistance in a preclinical in vivo setting.
Signaling Pathway and Mechanism of Action
NTRK gene fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates downstream signaling pathways critical for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][10] TRK inhibitors act by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[3]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
Test compound (e.g., this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test and control inhibitors in kinase buffer.
-
Add the kinase, substrate, and inhibitor to a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on cancer cells harboring an NTRK gene fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
Test compound and control inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test and control inhibitors.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
Determine the IC50 value for cell growth inhibition.
Western Blotting for Downstream Signaling
Objective: To confirm that the test compound inhibits TRK signaling in cells.
Materials:
-
NTRK fusion-positive cancer cell line
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylation of TRK, AKT, and ERK indicates on-target activity.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
NTRK fusion-positive cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control daily (e.g., by oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate tumor growth inhibition.
Preclinical Development Workflow
The preclinical evaluation of a novel TRK inhibitor typically follows a structured workflow to establish its potency, selectivity, and in vivo efficacy.
Conclusion
This compound is a promising Type II TRK inhibitor with potent activity against wild-type TRK kinases and, critically, against the xDFG resistance mutation that limits the efficacy of other inhibitors.[5] The preclinical data summarized in this guide highlight its potential as a next-generation therapy for patients with NTRK fusion-positive cancers who have developed resistance to first-generation agents. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound.
References
- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK Fusion | Know Your Biomarker [knowyourbiomarker.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
JND4135 Demonstrates Superior Potency Against TRKA G667C Mutation Compared to First and Second-Generation Inhibitors
For Immediate Release
[City, State] – [Date] – New comparative data reveals that JND4135, a novel Type II TRK inhibitor, exhibits significantly higher potency against the clinically relevant TRKA G667C resistance mutation compared to existing first and second-generation TRK inhibitors. This finding positions this compound as a promising therapeutic candidate for patients who have developed resistance to current treatments.
The TRKA G667C mutation, located in the xDFG motif of the kinase domain, is a known mechanism of acquired resistance to several TRK inhibitors.[1][2] In a head-to-head comparison, this compound demonstrated a remarkable IC50 value of 0.83 ± 0.06 nM against the TRKA G667C mutant kinase.[1] This potency is not only maintained but is even stronger than its activity against wild-type TRKA (IC50 of 2.79 ± 1.17 nM).[1]
In stark contrast, first-generation inhibitors such as Larotrectinib and Entrectinib, and second-generation inhibitors like Selitrectinib (B610772) and Repotrectinib (B610555), all show a significant loss of activity against this mutation. For instance, Larotrectinib's potency is reduced by over 400-fold, with an IC50 of 1196 ± 41.07 nM against TRKA G667C.[1] Similarly, Entrectinib, Selitrectinib, and Repotrectinib are approximately 20 to 400 times less effective against the mutated kinase compared to the wild-type.[1]
Other Type II inhibitors, such as Cabozantinib, Foretinib, and Ponatinib, have also shown efficacy against the TRKA G667C mutation. However, this compound's profile of potent inhibition against both wild-type and a spectrum of resistant mutations, including the challenging xDFG mutations, highlights its potential as a next-generation pan-TRK inhibitor.[1]
Comparative Potency of TRK Inhibitors Against TRKA G667C
| Compound | Type | TRKA WT IC50 (nM) | TRKA G667C IC50 (nM) | Fold Change in Potency |
| This compound | Type II | 2.79 ± 1.17 [1] | 0.83 ± 0.06 [1] | ~3.4x more potent |
| Larotrectinib | Type I | 3.20 ± 0.50[1] | 1196 ± 41.07[1] | ~374x less potent |
| Entrectinib | Type I | 2.25 ± 0.58[1] | 40.35 ± 5.27[1] | ~18x less potent |
| Selitrectinib | Type I | 2.59 ± 0.44[1] | 287.3 ± 17.96[1] | ~111x less potent |
| Repotrectinib | Type I | 1.85 ± 0.41[1] | 52.21 ± 9.59[1] | ~28x less potent |
| Cabozantinib | Type II | - | 1[3] | - |
| Foretinib | Type II | - | < 1[4] | - |
| Ponatinib | Type II | - | < 1[4] | - |
| Altiratinib | Type II | - | 1.8[4] | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against TRKA and its G667C mutant was determined using a biochemical kinase assay. Recombinant human TRK kinase domains were incubated with a specific substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1) and ATP in a reaction buffer. The test compounds were added at various concentrations to determine their effect on the kinase's ability to phosphorylate the substrate. The reaction was allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature). The amount of phosphorylation was then quantified, typically by measuring the depletion of ATP using a luminescent kinase assay kit such as ADP-Glo™. The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) was calculated from a dose-response curve.
Ba/F3 Cell Proliferation Assay
To assess the anti-proliferative effect of the TRK inhibitors in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, were utilized. These cells were engineered to express human TRKA with the G667C mutation, rendering them IL-3 independent and reliant on TRK signaling for proliferation. The engineered Ba/F3 cells were seeded into multi-well plates and treated with a range of concentrations of the test compounds. After a defined incubation period (typically 72 hours), cell viability was assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) was determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Caption: TRKA Signaling Pathway and Inhibition by this compound.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
JND4135: A Comparative Analysis of a Novel Type II TRK Kinase Inhibitor
For Immediate Release
This guide provides a detailed comparison of JND4135, a novel Type II pan-Tropomyosin receptor kinase (TRK) inhibitor, with other prominent TRK inhibitors. The data presented herein, supported by experimental protocols, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity and potential therapeutic advantages.
This compound is a potent inhibitor of all three TRK isoforms (TRKA, TRKB, and TRKC) and demonstrates significant activity against acquired resistance mutations that limit the efficacy of first-generation TRK inhibitors.[1][2] Notably, it retains strong inhibitory action against the challenging xDFG solvent front mutations.[1][2][3]
Comparative Kinase Selectivity
The in vitro inhibitory activity of this compound against wild-type TRK kinases is comparable to other approved and clinical-stage inhibitors. However, its key differentiation lies in its sustained potency against specific resistance mutations.
| Kinase Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TRKA (WT) | 2.79 ± 1.17 | 3.20 ± 0.50 | 2.25 ± 0.58 | 2.59 ± 0.44 | 1.85 ± 0.41 |
| TRKB (WT) | 3.19 ± 1.76 | 5.22 ± 1.87 | 2.89 ± 1.44 | 3.58 ± 1.40 | 2.85 ± 1.82 |
| TRKC (WT) | 3.01 ± 0.43 | 2.82 ± 1.22 | 2.26 ± 0.41 | 1.87 ± 0.54 | 1.00 ± 0.28 |
| TRKA G667C (xDFG mutant) | Potent Inhibition | Weaker Activity | Weaker Activity | Weaker Activity | Weaker Activity |
Data compiled from publicly available research.[1] Note: Direct comparative IC50 values for the G667C mutant were not consistently available across all inhibitors in the cited literature. The table reflects the qualitative descriptions of potency.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the kinase selectivity and cellular activity of this compound and comparable inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified kinase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TRK kinase domains (TRKA, TRKB, TRKC) are expressed and purified. A suitable substrate peptide is synthesized or commercially sourced.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Compound Incubation: A dilution series of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
Detection: The reaction is allowed to proceed for a defined period, and the level of substrate phosphorylation is quantified. This is often achieved using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines driven by TRK fusions.
Methodology:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various TRK fusion proteins, including wild-type and mutant forms (e.g., CD74-TRKA-G667C).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as Cell Counting Kit-8 (CCK-8), which is based on the bioreduction of a tetrazolium salt by cellular dehydrogenases.
-
Data Analysis: The IC50 values for cell growth inhibition are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot Analysis of TRK Signaling
Objective: To confirm that the inhibitor blocks the phosphorylation of TRK and its downstream signaling proteins.
Methodology:
-
Cell Lysis: TRK fusion-expressing cells are treated with the inhibitor for a defined period (e.g., 6 hours) and then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, and key downstream signaling molecules like phosphorylated PLCγ1 (p-PLCγ1) and phosphorylated Erk (p-Erk). A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow.
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
JND4135: A New Frontier in TRK Inhibition, Overcoming Next-Generation Resistance
For Immediate Release
GUANGZHOU, China – JND4135, a novel Type II pan-TRK inhibitor, demonstrates significant promise in overcoming resistance to current first and next-generation TRK inhibitors. Preclinical data reveal its potent activity against wild-type TRK proteins and, crucially, against a range of mutations that confer resistance to existing therapies, including the challenging xDFG mutations. This positions this compound as a potentially critical therapeutic option for cancer patients who have developed resistance to available treatments.
This guide provides a comprehensive comparison of this compound with next-generation TRK inhibitors, including selitrectinib (B610772) and repotrectinib (B610555), supported by experimental data.
This compound: Superior Potency Against Resistance Mutations
This compound distinguishes itself by maintaining potent inhibitory activity against TRK kinases harboring solvent front, gatekeeper, and particularly, the difficult-to-treat xDFG mutations. First-generation TRK inhibitors, larotrectinib (B560067) and entrectinib, are highly effective against TRK fusion-positive cancers but are susceptible to acquired resistance through these mutations.[1] While next-generation inhibitors like selitrectinib and repotrectinib were designed to address solvent front and gatekeeper mutations, their efficacy against xDFG mutations can be limited.[2]
This compound, as a Type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase, a mechanism that appears to be more effective against the conformational changes induced by xDFG mutations.[1][3]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activity of this compound compared to first and next-generation TRK inhibitors against wild-type and mutated TRK kinases.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Entrectinib | Larotrectinib | Selitrectinib | Repotrectinib |
| TRKA (WT) | 2.79 ± 1.17 | 2.25 ± 0.58 | 3.20 ± 0.50 | 2.59 ± 0.44 | 1.85 ± 0.41 |
| TRKB (WT) | 3.19 ± 1.76 | 2.89 ± 1.44 | 5.22 ± 1.87 | 3.58 ± 1.40 | 2.85 ± 1.82 |
| TRKC (WT) | 3.01 ± 0.43 | 2.26 ± 0.41 | 2.82 ± 1.22 | 1.87 ± 0.54 | 1.75 ± 0.25 |
| TRKA G595R (Solvent Front) | 9.4 | >609 | >101 | 26.2 | 29.4 |
| TRKA F589L (Gatekeeper) | 37.3 | - | >145 | - | - |
| TRKA G667C (xDFG) | 0.83 ± 0.06 | 40.35 ± 5.27 | 1196 ± 41.07 | 287.3 ± 17.96 | 52.21 ± 9.59 |
Data sourced from Wang J, et al. Molecules. 2022.[3]
Table 2: Cellular Antiproliferative Activity in Ba/F3 Cells (IC50, nM)
| Cell Line | This compound | Entrectinib | Larotrectinib | Selitrectinib | Repotrectinib |
| Ba/F3-CD74-TRKA-WT | 1.4 ± 0.2 | - | - | - | - |
| Ba/F3-CD74-TRKA-G595R | 18.7 ± 2.9 | >101 | >609 | 26.2 | 29.4 |
| Ba/F3-CD74-TRKA-G667C | 1.3 ± 0.7 | >101 | >609 | >26.2 | >29.4 |
Data sourced from Wang J, et al. Molecules. 2022.[3][4]
Signaling Pathway Inhibition
This compound effectively suppresses the TRK signaling pathway, which is crucial for cell proliferation and survival. Upon binding to the TRK receptor, neurotrophins trigger a signaling cascade involving key downstream effectors like PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK. This compound's inhibition of TRK phosphorylation blocks these downstream signals, leading to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.
TRK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and other TRK inhibitors was determined using a standard in vitro kinase assay. Recombinant human TRK kinase domains (wild-type and mutants) were incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate. The kinase reaction was allowed to proceed for a specified time at 30°C. The amount of phosphorylated substrate was then quantified using a luminescence-based or fluorescence-based method. The IC50 values were calculated by fitting the dose-response curves using non-linear regression.
Workflow for In Vitro Kinase Inhibition Assay.
Ba/F3 Cell Proliferation Assay
The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various TRK fusion proteins (wild-type and mutants). These engineered cells can proliferate in the absence of IL-3, driven by the constitutively active TRK signaling. The cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. The IC50 values, representing the concentration of inhibitor required to inhibit cell proliferation by 50%, were determined from the dose-response curves.
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with Ba/F3 cells stably expressing the CD74-TRKA-G667C fusion protein. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal injection at specified doses. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis, such as western blotting, to assess the in vivo target engagement and downstream signaling inhibition.[5][6]
Conclusion
This compound demonstrates a superior profile compared to existing next-generation TRK inhibitors, particularly in its potent inhibition of the clinically significant xDFG resistance mutations.[3] These preclinical findings strongly support the continued development of this compound as a valuable therapeutic agent for TRK fusion-positive cancers, offering a new line of defense against acquired resistance. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
JND4135: A Promising Next-Generation TRK Inhibitor for Overcoming Larotrectinib Resistance
For Immediate Release
This comparison guide provides a detailed analysis of JND4135, a novel type II pan-TRK inhibitor, and its performance against larotrectinib-resistant cell lines. The data presented herein demonstrates the potential of this compound to address the clinical challenge of acquired resistance to first-generation TRK inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.
Executive Summary
Larotrectinib, a first-generation TRK inhibitor, has shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. However, a significant portion of patients eventually develop resistance, primarily through the acquisition of mutations in the TRK kinase domain. This compound is a next-generation TRK inhibitor designed to overcome these resistance mechanisms. Preclinical data reveal that this compound exhibits potent activity against wild-type TRK kinases and, crucially, maintains its efficacy against a range of clinically relevant mutations that confer resistance to larotrectinib, including solvent front, xDFG, and gatekeeper mutations.[1][2] This guide provides a head-to-head comparison of this compound with other TRK inhibitors, supported by in vitro and in vivo experimental data.
Comparative Performance of TRK Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound in comparison to first-generation (larotrectinib, entrectinib) and other next-generation (selitrectinib, repotrectinib) TRK inhibitors against wild-type and mutant TRK kinases.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| TRKA (Wild-Type) | 2.79 ± 1.17 | 3.20 ± 0.50 | 2.25 ± 0.58 | 2.59 ± 0.44 | 1.85 ± 0.41 |
| TRKB (Wild-Type) | 3.19 ± 1.76 | 5.22 ± 1.87 | 2.89 ± 1.44 | 3.58 ± 1.40 | 2.85 ± 1.82 |
| TRKC (Wild-Type) | 3.01 ± 0.43 | 2.82 ± 1.22 | 2.26 ± 0.41 | 1.87 ± 0.54 | 1.75 ± 0.25 |
| TRKA G595R (Solvent Front) | - | >1000 | >1000 | 9.4 | 12.6 |
| TRKA G667C (xDFG) | 0.83 ± 0.06 | 1196 ± 41.07 | 40.35 ± 5.27 | 287.3 ± 17.96 | 52.21 ± 9.59 |
| TRKA F589L (Gatekeeper) | - | >423 | - | - | - |
Data sourced from[1]. "-" indicates data not available in the source.
Table 2: Cellular Anti-proliferative Activity in BaF3 Cells (IC50, nM)
| BaF3 Cell Line Expressing | This compound | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| CD74-TRKA (Wild-Type) | 2.4 ± 1.1 | 2.8 ± 0.7 | 4.1 ± 1.3 | 3.5 ± 0.9 | 1.9 ± 0.5 |
| CD74-TRKA G595R (Solvent Front) | 11.2 ± 2.5 | >1000 | >1000 | 10.1 ± 1.8 | 15.3 ± 3.1 |
| CD74-TRKA G667C (xDFG) | 1.4 ± 0.2 | 609.3 ± 87.2 | 101.4 ± 15.6 | 26.2 ± 4.7 | 29.4 ± 5.3 |
| CD74-TRKA F589L (Gatekeeper) | 37.3 ± 5.9 | >1000 | - | - | - |
| ETV6-TRKC G623R (Solvent Front) | 9.4 ± 1.7 | >1000 | >1000 | 8.7 ± 1.5 | 11.8 ± 2.2 |
| ETV6-TRKC G696C (xDFG) | 1.3 ± 0.7 | >1000 | >1000 | 76.4 ± 11.3 | 33.1 ± 6.4 |
| ETV6-TRKC F617L (Gatekeeper) | 178.0 ± 21.5 | >1000 | - | - | - |
Data sourced from[1]. "-" indicates data not available in the source.
In Vivo Efficacy of this compound
In a xenograft mouse model using BaF3 cells expressing the larotrectinib-resistant CD74-TRKA-G667C (xDFG) mutation, intraperitoneal administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2] A dosage of 40 mg/kg led to a tumor growth inhibition (TGI) of 81.0%.[2] Western blot analysis of the tumor tissues confirmed that this compound effectively suppressed the phosphorylation of TRKA and downstream signaling molecules such as PLCγ-1 and ERK.[3]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK inhibitors, and the development of resistance.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data in this guide.
Kinase Inhibition Assay (Z'-Lyte™)
The inhibitory activity of the compounds against TRK kinases was determined using the FRET-based Z'-Lyte™ assay. Recombinant TRK kinase domains were incubated with a fluorescently labeled peptide substrate and ATP. The compounds were added at various concentrations to determine their ability to inhibit substrate phosphorylation. The ratio of emission from the cleaved and uncleaved substrate was measured to calculate the percentage of inhibition and subsequently the IC50 value.[1]
Cell Proliferation Assay (CellTiter-Glo®)
BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were engineered to express various TRK fusion proteins, including wild-type and mutant forms. These cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was used to calculate IC50 values.[3]
Western Blot Analysis
To assess the impact of this compound on TRK signaling pathways, BaF3 cells expressing TRK fusion proteins were treated with the inhibitor for 6 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated PLCγ1 (p-PLCγ1), total PLCγ1, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control. The bands were visualized using chemiluminescence.[3]
Conclusion
This compound demonstrates significant promise as a next-generation TRK inhibitor with a strong efficacy profile against larotrectinib-resistant cell lines. Its potent inhibition of clinically relevant solvent front, xDFG, and gatekeeper mutations in both biochemical and cellular assays suggests it could be a valuable therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a clinical setting.
References
- 1. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of JND4135: A Protocol for Laboratory Safety
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of JND4135, a novel Type II TRK inhibitor. Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and maintain regulatory compliance. Given that this compound is an investigational compound, it must be handled as a potent, potentially hazardous substance.
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste. Adherence to the following protocols is critical for minimizing exposure risk and ensuring responsible waste management.
Quantitative Data Summary for this compound Disposal
Due to the investigational nature of this compound, a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal parameters is not available. The following table summarizes the fundamental principles for its disposal based on guidelines for potent research compounds and kinase inhibitors.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | As an investigational drug with potent biological activity, this compound should be presumed hazardous.[1] |
| Solid Waste | Segregate into a dedicated, sealed, and clearly labeled hazardous waste container. | Prevents cross-contamination and ensures proper handling by waste management personnel.[2] |
| Liquid Waste | Collect in a dedicated, sealed, leak-proof, and clearly labeled hazardous waste container. | Avoids environmental release and ensures containment of the potent compound.[2] |
| Contaminated Labware | Dispose of as solid hazardous waste in a designated, sealed container. | Items such as gloves, pipette tips, and vials are considered contaminated and must be handled accordingly.[2] |
| Labeling | "Hazardous Waste," with the full chemical name "this compound." | Clear and accurate labeling is a primary requirement for hazardous waste disposal.[3][4] |
| Disposal Route | Through the institution's Environmental Health and Safety (EHS) department or a licensed contractor. | Ensures compliance with all federal, state, and local regulations for hazardous waste disposal.[2][5] |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or as part of routine laboratory cleanup, surfaces that have come into contact with this compound must be decontaminated.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Absorbent pads.
-
70% ethanol (B145695) or a suitable laboratory disinfectant.
-
Designated hazardous waste container.
Procedure:
-
Don the appropriate PPE.
-
Gently place absorbent pads over the spill to prevent aerosolization.
-
Saturate the absorbent pads with 70% ethanol, working from the outside of the spill inwards.
-
Allow a contact time of at least 10-15 minutes.
-
Carefully collect the absorbent pads and any contaminated materials and place them in the designated hazardous solid waste container.
-
Wipe the area again with a fresh pad saturated in 70% ethanol.
-
Dispose of all contaminated materials as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety Protocols for Handling Novel Compound JND4135
For researchers, scientists, and drug development professionals, the introduction of a new chemical entity like JND4135 necessitates a stringent adherence to safety protocols. Given that the full toxicological profile of a novel compound is often unknown, it is imperative to treat it as potentially hazardous and to employ comprehensive personal protective equipment (PPE) and rigorous handling and disposal procedures.
When working with uncharacterized substances, a conservative approach to safety is paramount.[1] All handling of this compound should be conducted under the assumption that the compound may possess toxic, flammable, corrosive, or environmentally harmful properties.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield worn over goggles is required when there is a risk of splashes, sprays, or energetic reactions.[2][3] | Protects against splashes, projectiles, and irritating mists.[2][4] |
| Skin and Body Protection | Flame-resistant lab coat.[2] Chemical-resistant gloves (e.g., nitrile or neoprene).[5] For chemicals of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[2] Closed-toe shoes and long pants are mandatory.[3][6] | Prevents skin contact with the chemical and protects from potential fire hazards.[2][4] Different glove materials offer varying levels of chemical resistance.[3][4] |
| Respiratory Protection | All handling of this compound should occur within a certified chemical fume hood.[1][5] If work outside a fume hood is unavoidable, a respiratory hazard evaluation should be conducted to determine if a respirator is necessary.[3] | A fume hood is the primary engineering control to prevent inhalation of dust, vapors, or aerosols.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling novel compounds like this compound is critical to ensure safety and experimental integrity.
1. Risk Assessment: Before any handling, a thorough risk assessment should be conducted. This involves reviewing any available data on similar chemical structures to anticipate potential hazards.[5] The process includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.[7][8]
2. Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][5] Ensure adequate ventilation in the laboratory.[1]
3. Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated handling area. Inspect all PPE for integrity before use.[9]
4. Handling Procedures:
-
Designate a specific area for handling this compound to contain any potential contamination.[5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Keep all containers of this compound clearly labeled with the chemical name, concentration, date, and responsible individual.[10]
-
Never work alone when handling highly hazardous or unknown materials.[11]
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[6][9]
Disposal Plan
The disposal of uncharacterized chemical waste must be handled with extreme caution to protect personnel and the environment.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
-
Solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
2. Container Labeling:
-
All waste containers must be prominently labeled with the words "Hazardous Waste."[12]
-
The label must include the name "this compound," the date of accumulation, and the name and contact information of the responsible researcher.[1][13]
3. Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Ensure the storage area is away from ignition sources and incompatible chemicals.[5]
4. Final Disposal:
-
The ultimate disposal of uncharacterized hazardous waste must be handled by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup.[1] Under no circumstances should hazardous waste be disposed of down the drain or in regular trash.[12]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow for a novel compound like this compound, the following diagram illustrates the key decision points and procedural steps.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. twu.edu [twu.edu]
- 6. microbiozindia.com [microbiozindia.com]
- 7. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. quora.com [quora.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
